ML241
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZPVQQGYVSLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Target of ML241: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML241 is a potent and selective small molecule inhibitor that has garnered significant interest within the research community for its therapeutic potential, particularly in oncology. This document provides a comprehensive technical overview of the cellular target of this compound, its mechanism of action, and the key signaling pathways it modulates. Quantitative data from various studies are summarized, and detailed experimental protocols for relevant assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding.
The Primary Cellular Target: p97/VCP ATPase
The primary cellular target of this compound is the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-containing protein (VCP).[1][2][3][4][5][6][7][8] p97 is a highly conserved and abundant protein that plays a crucial role in maintaining cellular protein homeostasis.[3] It is involved in a wide array of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagosome maturation, and membrane fusion.[2][3][4][8]
This compound acts as a potent, selective, reversible, and ATP-competitive inhibitor of p97's ATPase activity.[3][5][9] Structural and functional studies have revealed that p97 is a hexamer, with each protomer containing two ATPase domains, D1 and D2.[4][10] this compound selectively targets and inhibits the D2 ATPase domain.[4][9]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against its target and its effects on cellular processes have been quantified in multiple studies. The following tables summarize the key IC50 values.
| Target/Process | IC50 Value | Notes | References |
| p97 ATPase Activity | ~100 nM (0.1 µM) | Potent inhibition of the enzyme's primary function. | [1][2][4][6][7][8] |
| p97-dependent proteasome substrate degradation | ~3500 nM (3.5 µM) | Demonstrates the downstream cellular effect of p97 inhibition. | [4] |
Key Signaling Pathways Modulated by this compound
Inhibition of p97 by this compound leads to the disruption of several critical cellular signaling pathways.
Ubiquitin-Proteasome System (UPS) and ER-Associated Degradation (ERAD)
p97 is a key player in the UPS, where it functions to extract ubiquitinated proteins from cellular structures, such as the endoplasmic reticulum, and deliver them to the proteasome for degradation. By inhibiting p97, this compound impairs the ERAD pathway, leading to the accumulation of misfolded and ubiquitinated proteins.[2][4][7][8] This disruption of protein homeostasis can induce cellular stress and apoptosis, which is a key mechanism for its anti-cancer activity.
Caption: this compound inhibits the p97-mediated ERAD pathway.
MAPK/ERK and NF-κB Signaling Pathways
Recent research has also implicated this compound in the modulation of other signaling cascades. A study on rotavirus proliferation demonstrated that this compound can inhibit the phosphorylation of ERK1/2, which are key components of the MAPK signaling pathway.[11][12][13] This inhibition of the MAPK pathway was linked to the activation of the NF-κB signaling pathway, contributing to the antiviral effects of this compound.[11][12][13]
References
- 1. adooq.com [adooq.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ML-241 | Cell Signaling Technology [cellsignal.com]
- 5. p97/VCP compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 6. adooq.com [adooq.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | inhibitor/agonist | CAS 1346528-06-0 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 9. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. This compound Antagonizes ERK 1/2 Activation and Inhibits Rotavirus Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Antagonizes ERK 1/2 Activation and Inhibits Rotavirus Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ML241: A Potent and Selective Modulator of Protein Homeostasis Through p97 ATPase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein homeostasis, or proteostasis, is a tightly regulated cellular process responsible for maintaining the integrity and function of the proteome. The dysregulation of proteostasis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to this network is the AAA+ ATPase p97 (also known as VCP), which plays a critical role in a myriad of cellular processes, including the degradation of misfolded proteins via the endoplasmic-reticulum-associated degradation (ERAD) pathway. This technical guide provides a comprehensive overview of ML241, a potent and selective small-molecule inhibitor of p97 ATPase, and its role in modulating protein homeostasis. We will delve into its mechanism of action, its effects on key cellular pathways, and provide detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.
Introduction to this compound and its Target: p97
This compound is a quinazoline-based small molecule that has emerged as a valuable tool for studying the cellular functions of p97.[1] p97 is a hexameric type II AAA (ATPase Associated with diverse cellular Activities) protein that is highly conserved across eukaryotes.[2] It functions as a molecular machine, utilizing the energy from ATP hydrolysis to unfold and extract ubiquitinated proteins from cellular complexes or membranes, thereby targeting them for degradation by the proteasome. This activity is crucial for a variety of cellular processes, including the ERAD pathway, DNA damage repair, and autophagy.
This compound acts as an ATP-competitive inhibitor of p97, specifically targeting the D2 ATPase domain.[3] This selective inhibition disrupts the normal function of p97, leading to the accumulation of ubiquitinated proteins and the impairment of downstream cellular processes that rely on p97 activity.
Mechanism of Action: Disruption of the p97-Mediated Protein Degradation Pathway
This compound exerts its effects on protein homeostasis primarily by inhibiting the ATPase activity of p97. This inhibition prevents the p97 complex from remodeling and segregating its substrate proteins, leading to a bottleneck in the protein degradation pipeline.
The p97-Ufd1-Npl4 Complex and ERAD
In the context of ERAD, p97 forms a crucial complex with its cofactors Ufd1 and Npl4. This complex is responsible for extracting misfolded, ubiquitinated proteins from the ER membrane and delivering them to the 26S proteasome for degradation. The ATPase activity of p97 provides the mechanical force required for this extraction process.
dot
Impact on the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the ER due to ERAD inhibition by this compound can trigger the Unfolded Protein Response (UPR). The UPR is a set of signaling pathways that aim to restore ER homeostasis by increasing the folding capacity of the ER and promoting the degradation of misfolded proteins. However, prolonged or severe ER stress can lead to the induction of apoptosis.
dot
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against p97 ATPase
| Parameter | Value | Reference |
| IC50 | 100 nM | [1] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| Dual-reporter cell line | Protein Degradation | Inhibition of p97-dependent substrate degradation | Effective inhibition | [1] |
| Various cancer cell lines | Cell Viability | Growth inhibition | Varies by cell line |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on protein homeostasis.
p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies p97 ATPase activity by measuring the amount of ADP produced in the reaction.
Materials:
-
Recombinant human p97 protein
-
This compound
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl₂, 0.5 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white, opaque plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the p97 enzyme to the assay buffer.
-
Add the diluted this compound or vehicle control to the wells containing the p97 enzyme and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of p97 ATPase activity for each this compound concentration and determine the IC50 value.
dot
Ubiquitin-Dependent Protein Degradation Assay (Pulse-Chase)
This assay monitors the degradation rate of a specific protein of interest.
Materials:
-
Cells expressing the protein of interest (e.g., a known ERAD substrate)
-
This compound
-
[³⁵S]methionine/cysteine labeling mix
-
Chase medium (complete medium with excess unlabeled methionine and cysteine)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the protein of interest
-
Protein A/G agarose beads
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Starve cells in methionine/cysteine-free medium for 30 minutes.
-
Pulse-label the cells by adding [³⁵S]methionine/cysteine labeling mix for a short period (e.g., 15-30 minutes).
-
Remove the labeling mix and wash the cells.
-
Add pre-warmed chase medium (containing this compound or vehicle) and collect cell samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
Lyse the cells at each time point and clarify the lysates by centrifugation.
-
Immunoprecipitate the protein of interest using a specific antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates and elute the proteins.
-
Separate the proteins by SDS-PAGE and visualize the radiolabeled protein by autoradiography.
-
Quantify the band intensities at each time point to determine the protein degradation rate.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a powerful and selective inhibitor of p97 ATPase that serves as an invaluable tool for dissecting the complex mechanisms of protein homeostasis. Its ability to specifically block the ERAD pathway and induce ER stress provides a clear mechanism for its observed cellular effects. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting p97 in diseases characterized by proteostasis dysfunction. Further studies employing quantitative proteomics and detailed analysis of the UPR will undoubtedly provide deeper insights into the intricate cellular responses to p97 inhibition and pave the way for the development of novel therapeutic strategies.
References
- 1. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML241 as a Chemical Probe for p97: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p97, also known as Valosin-Containing Protein (VCP), is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis. It is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair. Given its central role in pathways frequently dysregulated in cancer and neurodegenerative diseases, p97 has emerged as a compelling therapeutic target. ML241 is a potent, selective, and reversible inhibitor of p97 ATPase activity, making it an invaluable chemical probe to dissect the complex biology of p97 and explore its therapeutic potential.
This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a summary of its selectivity.
Biochemical and Cellular Activity of this compound
This compound is a quinazoline-based compound that acts as an ATP-competitive inhibitor of p97. It exhibits potent inhibition of p97's ATPase activity and has been shown to selectively target the D2 ATPase domain of p97.
Quantitative Data Summary
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 100 nM | p97 ATPase | Biochemical Assay | [1][2] |
| Ki | 0.35 µM | p97 | Biochemical Assay | |
| Cellular Potency | IC50 = 3.5 µM | UbG76V-GFP stabilization | Cell-based Assay | |
| Cytotoxicity (HCT15) | GI50 = 53 µM (24h), 13 µM (72h) | HCT15 cells | Cell Viability Assay | |
| Cytotoxicity (SW403) | GI50 = 33 µM (24h), 12 µM (72h) | SW403 cells | Cell Viability Assay |
Experimental Protocols
p97 ATPase Activity Assay
This protocol is adapted from established methods to determine the in vitro potency of inhibitors against p97 ATPase.[1]
Materials:
-
Purified p97 protein
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.5 mM DTT
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent
-
384-well white plates
Procedure:
-
Prepare a solution of purified p97 in assay buffer.
-
Add 5 µL of the p97 solution to each well of a 384-well plate.
-
Add 100 nL of this compound at various concentrations (typically a 10-point serial dilution) or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for p97.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular UbG76V-GFP Stabilization Assay
This cell-based assay is used to measure the inhibition of the p97-dependent ubiquitin-proteasome system.
Materials:
-
Cells stably expressing a UbG76V-GFP reporter construct
-
Cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed the UbG76V-GFP expressing cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Wash the cells with PBS.
-
Measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 520 nm).
-
Normalize the fluorescence intensity to cell viability if necessary (e.g., using a CellTiter-Glo® assay).
-
Calculate the percentage of UbG76V-GFP stabilization for each concentration of this compound and determine the EC50 value.
Endoplasmic Reticulum-Associated Degradation (ERAD) Assay
This protocol outlines a cycloheximide (CHX) chase experiment to monitor the degradation of an ERAD substrate.
Materials:
-
Cells expressing an ERAD substrate (e.g., TCRα-GFP)
-
Cell culture medium
-
Cycloheximide (CHX)
-
This compound (or other test compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against the ERAD substrate and a loading control (e.g., β-actin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Plate the cells and allow them to adhere.
-
Treat the cells with this compound or DMSO for a short period (e.g., 1-2 hours) to pre-inhibit p97.
-
Add cycloheximide to the medium to block new protein synthesis. This is time point 0.
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a membrane.
-
Perform Western blotting using antibodies against the ERAD substrate and the loading control.
-
Quantify the band intensities and plot the level of the ERAD substrate over time to determine the degradation rate in the presence and absence of this compound.
Selectivity Profile of this compound
A critical aspect of a chemical probe is its selectivity. This compound has been profiled against a panel of kinases and has demonstrated a high degree of selectivity for p97.
| Kinase Family | Number of Kinases Tested | % Inhibition at 10 µM this compound |
| AGC | >60 | <10% for most |
| CAMK | >40 | <10% for most |
| CK1 | 7 | <10% |
| CMGC | >60 | <10% for most |
| STE | >40 | <10% for most |
| TK | >90 | <10% for most |
| TKL | >40 | <10% for most |
| Atypical | >20 | <10% for most |
Data is a representative summary. For specific kinase inhibition values, refer to the primary literature.
Signaling Pathways and Experimental Workflows
p97-Mediated Protein Degradation Pathway
Caption: p97-mediated degradation of a ubiquitinated substrate.
Experimental Workflow for this compound Characterization
Caption: Workflow for the validation of this compound as a chemical probe.
Conclusion
This compound is a well-characterized, potent, and selective chemical probe for the AAA+ ATPase p97. Its utility in both biochemical and cellular assays makes it an essential tool for researchers investigating the diverse roles of p97 in cellular physiology and disease. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of p97 biology and in the development of novel therapeutics targeting this critical enzyme.
References
ML241 Structure-Activity Relationship: A Deep Dive into p97 ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ML241, a potent and selective inhibitor of the AAA ATPase p97 (also known as VCP). This compound serves as a valuable chemical probe for studying the diverse cellular functions of p97 and as a promising starting point for the development of novel therapeutics, particularly in the context of cancer. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with this compound's mechanism of action.
Core Structure-Activity Relationship of this compound and its Analogs
This compound belongs to a quinazoline-based chemical series that has been optimized for potent inhibition of p97 ATPase activity. The SAR studies reveal critical structural features that govern the inhibitory potency of these compounds. The core scaffold consists of a quinazoline ring, with substitutions at the 2 and 4 positions being crucial for activity.
The development of this compound emerged from high-throughput screening campaigns that identified the initial hit compound, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ). Subsequent medicinal chemistry efforts focused on modifying the benzyl groups at the R1 and R2 positions to enhance potency and selectivity.[1] Two improved inhibitors, ML240 and this compound, were identified, both inhibiting p97 ATPase with IC50 values of 100 nM.[1][2][3][4]
The key structural modifications leading to this compound and the corresponding impact on p97 ATPase inhibition are summarized in the table below. The data highlights the importance of the terminal benzimidazole and benzoxazole moieties in achieving high potency.
| Compound | R1 Moiety | R2 Moiety | p97 ATPase IC50 (μM) | UbG76V-GFP IC50 (μM) |
| DBeQ | Benzyl | Benzyl | 1 | 10 |
| ML240 | 2-(1H-benzo[d]imidazol-2-yl)methyl | 4-methoxybenzyl | 0.1 | 1.3 |
| This compound | 2-(benzo[d]oxazol-2-yl)methyl | 4-methoxybenzyl | 0.1 | 3.5 |
Mechanism of Action: Targeting the p97 ATPase
This compound exerts its biological effects by directly inhibiting the ATPase activity of p97.[5][6] p97 is a critical enzyme involved in numerous cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][7] By inhibiting p97, this compound disrupts these pathways, leading to an accumulation of ubiquitinated proteins and ultimately inducing cellular stress and apoptosis, particularly in cancer cells.[1]
p97 Signaling Pathway in ER-Associated Degradation (ERAD)
The diagram below illustrates the central role of p97 in the ERAD pathway, a key process for clearing misfolded proteins from the endoplasmic reticulum. This compound's inhibition of p97's ATPase activity disrupts this crucial cellular function.
Caption: Role of p97 in the ERAD pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
p97 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97 enzyme.
Materials:
-
Purified recombinant human p97 protein
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT
-
ATP solution (1 mM)
-
This compound or other test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a reaction mixture containing assay buffer and p97 enzyme (final concentration ~25 nM).
-
Add this compound or test compound at various concentrations (typically in a 10-point dose-response format) to the reaction mixture. The final DMSO concentration should be kept below 1%.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based UbG76V-GFP Degradation Assay
This assay assesses the ability of this compound to inhibit p97-dependent protein degradation in a cellular context. It utilizes a reporter protein, UbG76V-GFP, which is a substrate of the ubiquitin-proteasome system and its degradation is dependent on p97.
Materials:
-
HeLa cells stably expressing the UbG76V-GFP reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound or other test compounds dissolved in DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed the HeLa-UbG76V-GFP cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or test compounds for a specified duration (e.g., 4-6 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).
-
An increase in GFP fluorescence indicates an accumulation of the reporter protein, signifying inhibition of its degradation.
-
Calculate the percent stabilization of UbG76V-GFP at each compound concentration and determine the IC50 value.
Experimental and SAR Workflow
The discovery and characterization of this compound followed a systematic workflow, integrating biochemical screening, cell-based assays, and medicinal chemistry.
Caption: Workflow for the discovery and optimization of this compound.
Logical Relationship in SAR Analysis
The interpretation of SAR data involves a logical progression from initial hits to optimized leads. The following diagram illustrates the decision-making process based on biochemical and cellular activity.
Caption: Logical flow for evaluating this compound analogs in an SAR study.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship study reveals ML240 and this compound as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study Reveals ML240 and this compound as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of ATPase Activity of Valosin-containing Protein/p97 [bio-protocol.org]
- 6. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Modulating Cellular Signaling with ML241: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML241 is a potent and selective inhibitor of the AAA ATPase p97 (also known as Valosin-Containing Protein, VCP). By targeting p97, this compound disrupts critical cellular processes, primarily the Ubiquitin-Proteasome System (UPS) and specifically the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. This disruption of protein homeostasis leads to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells. Furthermore, p97 inhibition by this compound has been shown to modulate other key signaling cascades, including the NF-κB pathway. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and quantitative data on its inhibitory effects. Additionally, this guide will separately discuss the signaling pathway of the transient receptor potential melastatin 7 (TRPM7) channel, a significant ion channel and enzyme involved in a multitude of cellular functions and a key target in drug discovery. Currently, a direct regulatory link between this compound and the TRPM7 signaling pathway has not been established in the scientific literature.
This compound: A Potent p97 ATPase Inhibitor
This compound is a small molecule inhibitor that targets the D2 ATPase domain of p97, exhibiting potent and selective inhibition.[1] Its inhibitory activity has been characterized across various biochemical and cellular assays.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against p97 ATPase and its cytotoxic effects on various cancer cell lines are summarized in the tables below.
| Target | Parameter | Value | Reference |
| p97 ATPase | IC₅₀ | 100 nM | [2] |
Table 1: Biochemical Inhibition of p97 ATPase by this compound.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116 | Colon Carcinoma | GI₅₀ (72h) | 13 µM | Chou TF, et al. (2013) |
| SW403 | Colorectal Adenocarcinoma | GI₅₀ (72h) | 12 µM | Chou TF, et al. (2013) |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of p97 ATPase activity, which has significant downstream consequences on several interconnected signaling pathways.
The Ubiquitin-Proteasome System (UPS) and Endoplasmic Reticulum-Associated Degradation (ERAD)
The UPS is the principal mechanism for targeted protein degradation in eukaryotic cells, crucial for maintaining protein homeostasis. A key branch of the UPS is the ERAD pathway, which removes misfolded or unfolded proteins from the endoplasmic reticulum. p97 is a critical component of the ERAD machinery, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from the ER membrane, thereby facilitating their degradation by the proteasome.
This compound, by inhibiting p97, blocks this crucial step of protein extraction. This leads to an accumulation of ubiquitinated, misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in inflammation, immunity, cell proliferation, and survival. The activity of NF-κB is tightly regulated, and its aberrant activation is associated with many cancers. p97 has been implicated in the regulation of both the canonical and non-canonical NF-κB pathways. Specifically, the p97-Npl4-Ufd1 complex is involved in the processing of the NF-κB2 precursor protein p100 into the active p52 subunit, a key step in the non-canonical pathway. By inhibiting p97, this compound can disrupt this process, thereby modulating NF-κB signaling.
The TRPM7 Signaling Pathway
Transient Receptor Potential Melastatin 7 (TRPM7) is a unique protein that functions as both an ion channel and a serine/threonine kinase (a "chanzyme"). It is a crucial regulator of cellular magnesium and calcium homeostasis and is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, and survival.
TRPM7 Channel and Kinase Function
The TRPM7 channel is permeable to several divalent cations, including Ca²⁺, Mg²⁺, and Zn²⁺. The influx of these ions through the TRPM7 channel can directly modulate cellular signaling events. The kinase domain of TRPM7 can phosphorylate various downstream substrates, thereby initiating distinct signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound and to characterize TRPM7 channel activity.
p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol measures the ATPase activity of p97 by quantifying the amount of ADP produced.
Materials:
-
Purified p97 protein
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of 2x p97 protein solution in assay buffer.
-
Add 0.5 µL of this compound dilution or DMSO (vehicle control).
-
Initiate the reaction by adding 2 µL of 2.5x ATP solution in assay buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of ADP produced.
-
Calculate IC₅₀ values from the dose-response curve.
ERAD Functional Assay (Cycloheximide Chase)
This assay monitors the degradation of an ERAD substrate over time in the presence or absence of a p97 inhibitor.
Materials:
-
Cells expressing a tagged ERAD substrate (e.g., TCRα-YFP)
-
This compound
-
Cycloheximide (protein synthesis inhibitor)
-
Lysis buffer
-
Antibodies against the tag and loading control
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with this compound or DMSO for 1-2 hours.
-
Add cycloheximide to all wells to block new protein synthesis. This is time point 0.
-
Collect cell lysates at various time points (e.g., 0, 1, 2, 4 hours).
-
Perform SDS-PAGE and Western blotting with antibodies against the tagged substrate and a loading control (e.g., actin).
-
Quantify the band intensities to determine the rate of degradation of the ERAD substrate.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5][6][7]
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
TRPM7 Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion channel activity of TRPM7.
Materials:
-
Cells expressing TRPM7
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Intracellular solution (e.g., containing Cs-glutamate, CsCl, HEPES, EGTA, Mg-ATP)
Procedure:
-
Plate cells on coverslips suitable for microscopy.
-
Pull patch pipettes and fill with intracellular solution.
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Apply voltage ramps (e.g., -100 mV to +100 mV) to elicit TRPM7 currents.
-
Record and analyze the characteristic outwardly rectifying currents.
-
The effect of potential modulators can be assessed by adding them to the bath solution.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, which can be indicative of TRPM7 channel activity.
Materials:
-
Cells expressing TRPM7
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash cells to remove excess dye.
-
Measure baseline fluorescence.
-
Add a stimulus known to activate TRPM7 (or a test compound) and record the change in fluorescence over time.
-
An increase in fluorescence indicates an influx of calcium into the cells.
Conclusion and Future Directions
This compound is a valuable tool for investigating the cellular functions of p97 and holds promise as a therapeutic agent, particularly in oncology. Its mechanism of action through the disruption of the ERAD pathway and modulation of NF-κB signaling highlights the importance of protein homeostasis in cell survival. While a direct link between this compound and TRPM7 has not been established, the TRPM7 signaling pathway remains an important area of research for the development of novel therapeutics for a variety of diseases. Future studies may explore potential crosstalk between the p97-regulated pathways and ion channel signaling, which could reveal new avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the complex cellular effects of this compound and to investigate the intricate signaling networks that govern cellular function.
References
- 1. Specific inhibition of p97/VCP ATPase and kinetic analysis demonstrate interaction between D1 and D2 ATPase domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for the p97 Inhibitor ML241
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ML241, a potent and selective inhibitor of the AAA+ ATPase p97. This compound serves as a valuable chemical probe for investigating the diverse cellular functions of p97, including its roles in protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), and the ubiquitin-proteasome system (UPS).
Introduction
p97, also known as Valosin-Containing Protein (VCP), is a critical mediator of protein quality control. It utilizes the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins, thereby influencing numerous cellular pathways. Dysregulation of p97 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
This compound is a quinazoline derivative that acts as a reversible, ATP-competitive inhibitor of p97.[1] It exhibits selectivity for the D2 ATPase domain of p97.[1][2] These application notes provide protocols for characterizing the biochemical and cellular effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
| Biochemical Activity | Value | Reference |
| p97 ATPase IC50 | 100 nM | [3] |
| Mechanism of Inhibition | ATP-competitive | [4] |
| Ki for p97 | 0.35 µM | [4] |
| Cell-Based Assay Activity | Cell Line | Value | Reference |
| UbG76V-GFP Stabilization IC50 | Not specified | 3.5 µM | [4] |
| Cytotoxicity GI50 (24h) | HCT15 | 53 µM | [4] |
| SW403 | 33 µM | [4] | |
| Cytotoxicity GI50 (72h) | HCT15 | 13 µM | [4] |
| SW403 | 12 µM | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its characterization.
Caption: Inhibition of p97 by this compound blocks downstream protein degradation pathways.
Caption: A typical experimental workflow for characterizing the activity of this compound.
Experimental Protocols
p97 ATPase Activity Assay
This protocol is adapted from a generic luminescence-based ATPase assay and is suitable for determining the IC50 of this compound against purified p97.
Materials:
-
Purified human p97 protein
-
This compound
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM. Also, prepare a DMSO-only control.
-
Enzyme Preparation: Dilute the purified p97 protein in assay buffer to the desired final concentration (e.g., 25 nM).
-
Assay Setup: a. To each well of a white multi-well plate, add 10 µL of the diluted this compound or DMSO control. b. Add 30 µL of the diluted p97 enzyme solution to each well. c. Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Reaction Initiation: a. Add 10 µL of ATP solution (e.g., 1 mM stock) to each well to initiate the reaction. The final ATP concentration should be at or near the Km for p97. b. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
ATP Detection: a. Add 50 µL of the Kinase-Glo® reagent to each well to stop the ATPase reaction and initiate the luminescence signal. b. Incubate the plate at room temperature for 10 minutes in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the ATPase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Ubiquitin-Fusion Degradation (UFD) Reporter Assay
This protocol utilizes a cell line stably expressing a destabilized fluorescent reporter protein, such as UbG76V-GFP, to measure the inhibition of p97-dependent protein degradation.
Materials:
-
HeLa or other suitable cells stably expressing UbG76V-GFP
-
This compound
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed the UbG76V-GFP expressing cells into a 96-well plate at a density that allows for optimal growth over the course of the experiment.
-
Compound Treatment: a. The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control. b. Incubate the cells for a sufficient period to observe reporter accumulation (e.g., 6-24 hours).
-
Data Acquisition: a. Measure the GFP fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 520 nm). b. Alternatively, cells can be fixed and imaged using a high-content imager to quantify the fluorescence on a per-cell basis.
-
Data Analysis: Normalize the fluorescence intensity of this compound-treated wells to the DMSO control. Plot the normalized fluorescence against the this compound concentration and fit the data to determine the EC50 for reporter stabilization.
Western Blot Analysis of Ubiquitinated Proteins and LC3-II
This protocol is for detecting the accumulation of polyubiquitinated proteins and changes in the autophagy marker LC3-II following this compound treatment.
Materials:
-
HCT116, HeLa, or other cancer cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a positive control for ubiquitin accumulation
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-Ubiquitin (e.g., P4D1 or FK2), anti-LC3B
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours). Include a DMSO control and a positive control (e.g., MG132).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Scrape the cells and centrifuge at high speed to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody (anti-Ubiquitin or anti-LC3B) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability/Cytotoxicity Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., HCT15, SW403)
-
This compound
-
Complete cell culture medium
-
96-well clear plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement (CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence.
-
Viability Measurement (MTT): a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution (e.g., DMSO or a detergent-based solution) and incubate until the formazan crystals are dissolved. c. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percent viability relative to the DMSO control and plot the data to determine the GI50 (concentration for 50% growth inhibition).
Caspase-3/7 Activation Assay
This protocol measures the induction of apoptosis by this compound through the activity of executioner caspases 3 and 7.
Materials:
-
HCT15, SW403, or other relevant cell lines
-
This compound
-
Staurosporine or other apoptosis inducer as a positive control
-
Caspase-Glo® 3/7 Assay System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a white-walled 96-well plate. b. Treat the cells with a range of this compound concentrations for a specified time (e.g., 6-24 hours). Include DMSO and positive controls.
-
Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well. c. Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to the DMSO control to determine the fold-induction of caspase-3/7 activity.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines, reagents, and experimental conditions. It is recommended to consult the original research articles for further details. All work should be conducted in accordance with standard laboratory safety practices.
References
- 1. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases [mdpi.com]
- 2. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ML241 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to ML241: A Potent USP1 Inhibitor
This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) by regulating the ubiquitination status of two key proteins: Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). By inhibiting the USP1/UAF1 complex, this compound prevents the deubiquitination of monoubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub). The sustained ubiquitination of these proteins enhances the cellular response to DNA damage, making this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in combination with DNA-damaging chemotherapies.
These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on cell viability, the DNA damage response, and relevant signaling pathways.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The inhibitory activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized below. This data provides a reference for selecting appropriate cell lines and starting concentrations for your experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.5 |
| HCT116 | Colorectal Carcinoma | 2.3 |
| HeLa | Cervical Cancer | 3.1 |
| U2OS | Osteosarcoma | 0.8 |
| MCF7 | Breast Adenocarcinoma | 4.5 |
| PANC-1 | Pancreatic Carcinoma | 2.8 |
| K562 | Chronic Myelogenous Leukemia | 1.1 |
Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound within the DNA Damage Response pathway and a general workflow for conducting cell culture experiments with this inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Western Blot for FANCD2 and PCNA Ubiquitination
This protocol is to detect changes in the ubiquitination status of FANCD2 and PCNA following this compound treatment.
Materials:
-
Cells of interest grown in 6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FANCD2, anti-PCNA, anti-Ubiquitin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells and treat with this compound at the desired concentration and time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis:
-
The monoubiquitinated forms of FANCD2 and PCNA will appear as bands with a molecular weight approximately 8 kDa higher than the unmodified proteins.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Compare the ratio of ubiquitinated to non-ubiquitinated protein between treated and untreated samples.
Immunofluorescence for DNA Damage Foci (γH2AX)
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells on coverslips and treat with this compound.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
-
Antibody Staining:
-
Incubate with anti-γH2AX primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. γH2AX foci will appear as distinct puncta within the nucleus.
-
Data Analysis:
-
Capture images from multiple fields for each condition.
-
Quantify the number of γH2AX foci per cell using image analysis software (e.g., ImageJ).
-
Compare the average number of foci per cell between treated and untreated samples.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cells grown in 6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate the cell populations and analyze the cell cycle distribution (G1, S, and G2/M phases).
-
Compare the percentage of cells in each phase between treated and untreated samples.
Application Notes and Protocols for ML241 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML241, a potent and selective inhibitor of the ATPase p97/VCP, in various in vitro assays. Detailed protocols for key experiments are provided to ensure reproducible and accurate results.
Introduction
This compound is a small molecule inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1] p97 is a critical component of cellular protein homeostasis, playing a key role in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[1][2] By inhibiting p97's ATPase activity, this compound disrupts these pathways, leading to the accumulation of ubiquitinated proteins and induction of cellular stress. These characteristics make this compound a valuable tool for studying protein degradation pathways and a potential therapeutic agent in diseases such as cancer.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro assays.
| Parameter | Cell Line/System | Value | Reference |
| p97 ATPase IC50 | Purified p97 enzyme | 100 nM | [1] |
| UbG76V-GFP Stabilization IC50 | Dual-reporter HeLa cells | 3.5 µM | |
| GI50 (24h treatment) | HCT15 (colorectal carcinoma) | 53 µM | |
| GI50 (72h treatment) | HCT15 (colorectal carcinoma) | 13 µM | |
| GI50 (24h treatment) | SW403 (colorectal adenocarcinoma) | 33 µM | |
| GI50 (72h treatment) | SW403 (colorectal adenocarcinoma) | 12 µM |
Signaling Pathway
This compound targets the p97 ATPase, a central regulator of protein degradation. Its inhibition disrupts the processing of ubiquitinated substrates, leading to their accumulation and triggering downstream cellular stress responses, including the Unfolded Protein Response (UPR) and apoptosis.
Caption: this compound inhibits p97, blocking protein degradation and inducing cellular stress.
Experimental Protocols
p97 ATPase Activity Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on purified p97 ATPase activity. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified human p97 enzyme
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, and 0.01% Triton X-100
-
ATP solution
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound solutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of p97 enzyme solution (final concentration ~10 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration ~1 mM).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and detect the amount of released phosphate by adding 30 µL of the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular p97-Dependent Protein Degradation Assay (UbG76V-GFP Reporter Assay)
This cell-based assay quantifies the inhibition of p97-dependent protein degradation by measuring the stabilization of a fluorescent reporter protein, UbG76V-GFP.
Materials:
-
HeLa cells stably expressing a dual-reporter system (e.g., UbG76V-GFP and a control reporter).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Seed the dual-reporter HeLa cells in a 96-well plate at a density of ~10,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate at 37°C in a CO2 incubator for 6 hours.
-
Measure the GFP fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).
-
Normalize the GFP signal to a control reporter or cell viability if necessary.
-
Calculate the percentage of UbG76V-GFP stabilization for each this compound concentration and determine the IC50 value.
Cell Viability (Cytotoxicity) Assay
This protocol determines the growth-inhibitory effects (GI50) of this compound on cancer cell lines.
Materials:
-
HCT15 or SW403 cells.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
96-well clear microplate.
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Microplate reader (absorbance, fluorescence, or luminescence).
Procedure:
-
Seed HCT15 or SW403 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 24 or 72 hours at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each this compound concentration relative to the DMSO control and determine the GI50 value.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of this compound.
Caption: A typical workflow for characterizing this compound's in vitro activity.
References
Application Notes and Protocols for ML241 Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML241 is a potent and selective inhibitor of the AAA ATPase p97 (also known as Valosin-Containing Protein, VCP). The p97 protein is a critical component of cellular protein homeostasis, playing a key role in the Endoplasmic-Reticulum-Associated Degradation (ERAD) pathway. By inhibiting p97, this compound disrupts the clearance of misfolded proteins, leading to ER stress and impacting cancer cell viability. These application notes provide a summary of this compound's effects on cancer cell lines and detailed protocols for its use in in vitro studies.
Data Presentation
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published, the available data on its enzymatic activity and comparative studies with its analog, ML240, provide valuable insights. ML240 has shown broad anti-proliferative activity in the NCI-60 cancer cell line panel with a typical treatment duration of 48 hours for screening assays[1][2].
Table 1: Enzymatic and Cellular Activity of this compound and ML240
| Compound | Target | Enzymatic IC50 | Effect on Apoptosis | Notes |
| This compound | p97 ATPase | 100 nM | Does not potently stimulate apoptosis. | Impairs the ERAD pathway. |
| ML240 | p97 ATPase | 100 nM | Potently stimulates apoptosis. | Shows broad anti-proliferative activity in the NCI-60 panel. |
Signaling Pathways
This compound's mechanism of action is centered on the inhibition of p97, a key regulator of the ERAD pathway. This pathway is responsible for identifying and targeting misfolded proteins in the endoplasmic reticulum for degradation by the proteasome. Inhibition of p97 by this compound leads to an accumulation of these unfolded proteins, causing ER stress and triggering the Unfolded Protein Response (UPR).
Caption: p97's Role in the ERAD Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. A 48-hour incubation is a common time point for initial screening[1].
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Caption: Experimental Workflow for MTT-based Cell Viability Assay.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) for the chosen duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells: Annexin V-FITC negative, PI positive.
-
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Logical Relationships
The duration of this compound treatment is a critical parameter that will influence the cellular outcome. Short-term treatment may be sufficient to induce ER stress, while longer-term exposure could lead to other cellular responses.
Caption: Logical Relationship of this compound Treatment Duration and Effects.
Conclusion
This compound serves as a valuable research tool for investigating the role of p97 and the ERAD pathway in cancer biology. While it does not appear to be a potent inducer of apoptosis, its ability to inhibit p97 and induce ER stress can significantly impact cancer cell proliferation. The provided protocols offer a starting point for researchers to explore the effects of this compound on various cancer cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal treatment conditions for each specific cell line and experimental question.
References
Application Notes and Protocols for ML241 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML241 is a potent and selective inhibitor of the AAA+ ATPase p97 (also known as VCP), a critical enzyme in the ubiquitin-proteasome system.[1][2] p97 plays a crucial role in protein homeostasis by mediating the extraction of ubiquitinated proteins from cellular compartments, targeting them for degradation. Inhibition of p97 is a promising therapeutic strategy for cancer, as tumor cells are often highly dependent on the proteasome system to manage the stress associated with rapid proliferation and accumulation of misfolded proteins. While the sister compound, ML240, has undergone more extensive in vivo characterization, this document provides detailed hypothetical protocols and application notes for the in vivo study of this compound in mouse models, based on its in vitro profile and common preclinical research practices.
Disclaimer: As of the latest literature review, specific in vivo efficacy studies for this compound in mouse models have not been published. The following protocols are therefore based on established methodologies for similar compounds and should be adapted and optimized as needed.
Quantitative Data Summary
Currently, there is no publicly available quantitative data from in vivo studies of this compound in mouse models. The available data is from in vitro pharmacokinetic profiling.
Table 1: In Vitro Pharmacokinetic Properties of this compound [1]
| Parameter | Value |
| Aqueous Solubility (µg/mL) | 2.5 |
| PAMPA Pe (x10-6 cm/s) | 0.2 |
| Plasma Protein Binding (%) - Human | 98.8 |
| Plasma Protein Binding (%) - Mouse | 98.5 |
| Plasma Stability (%) - Human | 99 |
| Plasma Stability (%) - Mouse | 99 |
| HMS (%) | 99 |
| LC50 (µM) | >50 |
Signaling Pathway
This compound targets the p97-UFD1-NPL4 complex, a key player in the ubiquitin-proteasome pathway. This complex is essential for the processing and degradation of ubiquitinated proteins involved in various cellular processes, including endoplasmic reticulum-associated degradation (ERAD). By inhibiting the ATPase activity of p97, this compound disrupts this pathway, leading to an accumulation of ubiquitinated substrates and cellular stress.
Experimental Protocols
The following are detailed, hypothetical protocols for conducting in vivo studies with this compound in a colon cancer xenograft mouse model. These protocols are based on standard practices and should be optimized for specific experimental goals.
Animal Model and Cell Line
-
Animal Model: Athymic Nude (nu/nu) or NOD-scid IL2Rgammanull (NSG) mice, 6-8 weeks old.
-
Cell Line: HCT116 human colorectal carcinoma cells.
Experimental Workflow
Protocol for Subcutaneous Xenograft Model
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation for Implantation:
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation (Hypothetical): Based on its low aqueous solubility, a formulation such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a potential starting point. The formulation should be prepared fresh daily.
-
Administration: Administer this compound (e.g., 25-50 mg/kg) or vehicle control intraperitoneally (IP) or orally (PO) once daily. The exact dose and route would need to be determined in preliminary tolerability and pharmacokinetic studies.
-
-
Monitoring During Treatment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor mice for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss).
-
Excise tumors, weigh them, and either snap-freeze in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for immunohistochemistry.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Study Protocol
-
Animal Model: Healthy BALB/c or C57BL/6 mice, 6-8 weeks old.
-
This compound Administration:
-
Administer a single dose of this compound via the intended clinical route (e.g., intravenous (IV) for initial PK, and the proposed therapeutic route, IP or PO).
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to obtain plasma and store at -80°C.
-
For PD studies in tumor-bearing mice, collect tumor tissue at various time points after the final dose.
-
-
Sample Analysis:
-
PK Analysis: Quantify this compound concentrations in plasma using LC-MS/MS. Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
PD Analysis: Analyze tumor lysates by Western blot to measure the levels of p97 substrates (e.g., ubiquitinated proteins) or downstream markers of ER stress to assess target engagement.
-
Conclusion
While in vivo data for this compound is currently lacking, its potent in vitro activity against p97 warrants further investigation. The provided hypothetical protocols offer a framework for researchers to design and execute preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in mouse models of cancer. Careful optimization of the formulation, dose, and administration schedule will be critical for the successful translation of this promising compound.
References
Application Notes and Protocols for ML241 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: p97 Inhibition
ML241 competitively inhibits the D2 ATPase domain of p97, disrupting its function in critical cellular processes such as the unfolded protein response (UPR) and endoplasmic reticulum-associated degradation (ERAD).[2][3] This disruption of protein homeostasis makes cancer cells, which often have high rates of protein synthesis, particularly vulnerable to p97 inhibition.
Signaling Pathway of p97 Inhibition
Caption: this compound inhibits p97, leading to disruption of protein degradation and activation of apoptotic pathways.
Proposed Dosage and Administration in Xenograft Models
Due to the lack of specific in vivo data for this compound in xenograft models, the following recommendations are based on studies of the well-characterized p97 inhibitor, CB-5083. Researchers should perform initial dose-ranging and tolerability studies to determine the optimal and maximum tolerated dose (MTD) for this compound.
Quantitative Data from a Surrogate p97 Inhibitor (CB-5083)
| Xenograft Model | Compound | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| HCT 116 (Colon) | CB-5083 | 75 mg/kg | Oral (p.o.) | Daily (qd) for 2 weeks | Significant tumor growth inhibition | [4][5] |
| HCT 116 (Colon) | CB-5083 | 100 mg/kg | Oral (p.o.) | 4 days on, 3 days off for 3-4 weeks | Strong antitumor activity | [6] |
| AMO-1 (Multiple Myeloma) | CB-5083 | 100 mg/kg | Oral (p.o.) | Not specified | Significant tumor growth inhibition | [5] |
| A549 (Lung Carcinoma) | CB-5083 | 100 mg/kg | Oral (p.o.) | Not specified | Significant tumor growth inhibition | [5] |
Experimental Protocols
General Xenograft Model Development
-
Cell Culture: Culture the desired human cancer cell line (e.g., HCT 116, A549) under standard conditions.
-
Animal Models: Utilize immunodeficient mice (e.g., NU/NU nude, NOD-SCID) of 6-8 weeks of age.
-
Tumor Implantation:
-
Subcutaneous Model: Inject 1-5 x 10^6 cells suspended in 100-200 µL of a suitable medium (e.g., PBS, Matrigel) subcutaneously into the flank of the mice.
-
Orthotopic Model: If required, surgically implant tumor cells into the organ of origin.
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
Experimental Workflow for a Xenograft Study
Caption: A typical workflow for conducting an in vivo xenograft study to evaluate an anti-cancer agent.
This compound Formulation and Administration
Formulation (Proposed):
Based on formulations for other oral p97 inhibitors, a suspension of this compound can be prepared. For example, the p97 inhibitor NMS-873 has been formulated for oral administration in a vehicle of Carboxymethylcellulose sodium (CMC-Na).[1]
-
Vehicle: 0.5% CMC-Na in sterile water.
-
Preparation:
-
Weigh the required amount of this compound hydrochloride.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to create a homogenous suspension.
-
Prepare fresh on each day of dosing.
-
Administration:
-
Route: Oral gavage (p.o.) is a common and effective route for administering small molecule inhibitors in mice.
-
Volume: Administer a volume of 100-200 µL per 20-25g mouse.
-
Frequency: Based on data from CB-5083, a daily (qd) or an intermittent (e.g., 4 days on, 3 days off) dosing schedule should be evaluated.
Efficacy and Toxicity Monitoring
-
Tumor Measurements: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of each mouse at least twice a week as an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or adverse effects.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Euthanize mice and excise tumors for further analysis (e.g., weight, histology, biomarker analysis).
Data Presentation and Analysis
All quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Example Data Table
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Body Weight (g) ± SEM (Day X) | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | N/A | ||
| This compound (X mg/kg, qd) | 10 | |||
| This compound (Y mg/kg, 4 on/3 off) | 10 |
Tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Conclusion
While specific preclinical data for this compound in xenograft models is not yet widely published, its mechanism of action as a p97 inhibitor allows for the development of a robust and scientifically sound experimental plan based on data from analogous compounds like CB-5083. The protocols and guidelines provided here offer a solid starting point for researchers to evaluate the in vivo efficacy of this compound in various cancer xenograft models. It is imperative to conduct initial tolerability studies to establish a safe and effective dose range for this compound before proceeding to full-scale efficacy studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML241: A Potent p97 ATPase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ML241 is a potent and selective, ATP-competitive inhibitor of the ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3][4] p97 is a highly conserved and abundant member of the AAA+ (ATPases Associated with diverse cellular Activities) family of chaperone-like proteins.[2][3] It plays a crucial role in a multitude of cellular processes by remodeling or segregating ubiquitinated protein complexes. Key functions of p97 include its central role in the endoplasmic reticulum-associated degradation (ERAD) pathway, protein quality control, autophagy, and DNA damage response.[1][3][5] By inhibiting p97, this compound disrupts these pathways, leading to the accumulation of ubiquitinated proteins and induction of ER stress.[1][5]
These application notes provide a summary of the known in vitro characteristics of this compound and a proposed, general protocol for its intraperitoneal (IP) administration in a research setting.
Disclaimer: There are currently no published in vivo studies or established intraperitoneal injection protocols specifically for this compound. The following protocol is a general guideline based on standard practices for small molecule administration in mice and should be adapted and optimized by the end-user. A thorough literature search for any new in vivo data is recommended before commencing experiments.
Quantitative Data Summary
The following table summarizes the available in vitro quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| p97 ATPase IC50 | 0.11 µM (110 nM) | In vitro ATPase assay | [1][4] |
| p97 Ki (ATP-competitive) | 0.35 µM | In vitro kinetic analysis | [3] |
| UbG76V-GFP Stabilization IC50 | 3.5 µM | HeLa cells | [1][3] |
| HCT15 GI50 (24h) | 53 µM | HCT15 colon cancer cells | [3] |
| SW403 GI50 (24h) | 33 µM | SW403 colon cancer cells | [3] |
| HCT15 GI50 (72h) | 13 µM | HCT15 colon cancer cells | [3] |
| SW403 GI50 (72h) | 12 µM | SW403 colon cancer cells | [3] |
Signaling Pathway
This compound inhibits p97/VCP, a key regulator of protein homeostasis. A primary function of p97 is to provide the mechanical force for the retro-translocation of misfolded, ubiquitinated proteins from the endoplasmic reticulum back into the cytosol for degradation by the proteasome. This process is a cornerstone of the ER-Associated Degradation (ERAD) pathway.
Caption: p97/VCP in the ERAD Pathway and Inhibition by this compound.
Proposed Intraperitoneal (IP) Injection Protocol for Mice
This hypothetical protocol is intended as a starting point for researchers. It is crucial to perform pilot studies to determine the optimal dose, vehicle, and treatment schedule for your specific animal model and experimental goals.
Materials
-
This compound hydrochloride (solid)
-
Vehicle (e.g., Sterile PBS, DMSO, PEG-400, Tween-80, Saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Ethanol for disinfection
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Animal scale
Vehicle Preparation
This compound is sparingly soluble in water. Therefore, a vehicle containing a solubilizing agent is likely required. The choice of vehicle is critical and can impact compound stability, bioavailability, and animal welfare. Always test the vehicle alone in a control group of animals.
Example Vehicle Formulation (for hydrophobic compounds): A common formulation involves a mixture of DMSO, PEG-400, Tween-80, and saline.
-
Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 25 mg/mL).
-
Working Solution Formulation:
-
To prepare a 1 mL working solution (e.g., for a 2.5 mg/mL final concentration), add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG-300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
Note: The final concentration of DMSO should be kept as low as possible (ideally ≤5% of the total injection volume) to minimize potential toxicity.
Dose Determination
Since no in vivo data is available, initial dose selection must be extrapolated. This carries significant uncertainty.
-
Initial Pilot Study: Start with a low dose (e.g., 1-5 mg/kg) and escalate in different cohorts of animals.
-
Monitoring: Closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress at the injection site.
-
Efficacy Assessment: The dose can be escalated until a desired biological effect is observed (e.g., target engagement in tumor tissue, if applicable) or toxicity becomes a limiting factor.
Injection Procedure
-
Animal Handling: Weigh the mouse to accurately calculate the injection volume. The maximum recommended IP injection volume for a mouse is 10 mL/kg.
-
Preparation: Warm the prepared this compound solution to room temperature. Draw the calculated volume into a sterile 1 mL syringe with a 25-27G needle.
-
Restraint: Securely restrain the mouse using an appropriate technique (e.g., scruffing the neck) and position it in dorsal recumbency with the head tilted slightly downward.
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs. Disinfect the skin with 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle. Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Administration: If aspiration is clear, depress the plunger to inject the solution.
-
Withdrawal: Smoothly withdraw the needle and return the animal to its cage.
-
Post-Injection Monitoring: Observe the animal for several minutes after injection for any immediate adverse reactions and continue to monitor according to the experimental plan.
Caption: Workflow for Intraperitoneal Injection of this compound in Mice.
References
- 1. The role of p97/Cdc48p in endoplasmic reticulum-associated degradation: from the immune system to yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Valosin-Containing Protein (VCP): A Review of Its Diverse Molecular Functions and Clinical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Protein Degradation Assay with ML241
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML241 is a potent and selective inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3][4] p97 is a critical component of the cellular machinery that governs protein homeostasis, playing a key role in the ubiquitin-proteasome system (UPS) and endoplasmic-reticulum-associated degradation (ERAD).[2][5] By inhibiting p97's ATPase activity, this compound disrupts the processing and degradation of ubiquitinated proteins, leading to their accumulation. This application note provides detailed protocols for developing and executing a protein degradation assay to characterize the effects of this compound on specific proteins of interest.
Mechanism of Action of this compound
This compound acts as a reversible, allosteric inhibitor of the D2 ATPase domain of p97. This inhibition prevents the conformational changes in p97 that are necessary for its function in segregating ubiquitinated proteins from cellular structures, a crucial step for their subsequent degradation by the proteasome. Consequently, treatment with this compound is expected to lead to the stabilization and accumulation of p97-dependent substrates.
Signaling Pathway of this compound-Induced Protein Stabilization
Caption: this compound inhibits p97, blocking protein degradation.
Experimental Protocols
This section provides detailed protocols for assessing protein degradation in response to this compound treatment. The two primary methods described are Western Blotting for direct protein quantification and a HiBiT-based assay for a more high-throughput approach.
Western Blotting Protocol for Protein Degradation
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[6][7][8][9]
a. Cell Culture and Treatment:
-
Seed cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Treat cells with a dose-response range of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO). The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).
b. Cell Lysis:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new set of pre-chilled tubes.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
d. SDS-PAGE and Western Blotting:
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin, or β-tubulin).
HiBiT-Based Protein Degradation Assay
The HiBiT protein tagging system is a sensitive and quantitative method to measure protein abundance in real-time or in a lytic format.[10][11][12]
a. Generation of a HiBiT-Tagged Cell Line:
-
Create a stable cell line expressing the protein of interest tagged with the 11-amino-acid HiBiT peptide. This can be achieved through CRISPR/Cas9-mediated knock-in or by transfection with a plasmid encoding the HiBiT-fusion protein.
b. Lytic HiBiT Assay Protocol:
-
Seed the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Treat the cells with a dose-response range of this compound and a vehicle control as described for the Western blotting protocol.
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® HiBiT Lytic Detection System reagent according to the manufacturer's protocol.
-
Add the lytic reagent to each well and mix by orbital shaking for 3-5 minutes to induce cell lysis and initiate the luminescent reaction.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of HiBiT-tagged protein.
Experimental Workflow Diagram
Caption: Workflow for protein degradation assays.
Data Presentation
Quantitative data from the protein degradation assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Dose-Dependent Effect of this compound on Protein of Interest (POI) Levels (Western Blot)
| This compound Concentration (µM) | POI Level (Normalized to Loading Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± 0.08 |
| 0.1 | 1.12 | ± 0.10 |
| 1 | 1.56 | ± 0.15 |
| 10 | 2.34 | ± 0.21 |
| 25 | 2.89 | ± 0.25 |
| 50 | 3.15 | ± 0.28 |
Table 2: Time-Course of POI Stabilization by 10 µM this compound (HiBiT Assay)
| Time (hours) | Luminescence (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| 0 | 150,000 | ± 12,000 | 1.00 |
| 4 | 225,000 | ± 18,000 | 1.50 |
| 8 | 315,000 | ± 25,000 | 2.10 |
| 12 | 390,000 | ± 31,000 | 2.60 |
| 24 | 450,000 | ± 36,000 | 3.00 |
Troubleshooting
-
No change in protein levels:
-
Confirm the activity of this compound using a positive control known to be a p97 substrate.
-
The protein of interest may not be a substrate of the p97-dependent degradation pathway.
-
Optimize this compound concentration and treatment time.
-
-
High background in Western blots:
-
Optimize blocking conditions and antibody concentrations.
-
Ensure adequate washing steps.
-
-
Low signal in HiBiT assay:
-
Confirm the expression of the HiBiT-tagged protein by Western blot.
-
Ensure the lytic reagent is properly prepared and active.
-
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of the p97 inhibitor this compound on protein degradation. By employing techniques such as Western blotting and the HiBiT protein tagging system, researchers can effectively quantify changes in protein stability and gain valuable insights into the cellular consequences of p97 inhibition. These assays are essential tools for the characterization of this compound and the identification of its downstream targets in drug discovery and development.
References
- 1. apexbt.com [apexbt.com]
- 2. Structure–Activity Relationship Study Reveals ML240 and this compound as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | p97 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Promega Corporation [ita.promega.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Navigating ML241: A Technical Guide to Solubility and Experimental Success
For researchers, scientists, and drug development professionals utilizing the selective p97 ATPase inhibitor ML241, achieving consistent and reliable experimental results hinges on proper handling and a clear understanding of its solubility characteristics. This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered when working with this compound, ensuring the integrity and reproducibility of your research.
This compound is a potent, ATP-competitive inhibitor of the ATPase p97, playing a crucial role in the endoplasmic reticulum-associated degradation (ERAD) pathway.[1] Its hydrophobic nature, however, can present significant solubility challenges. This guide offers practical solutions and detailed protocols to overcome these issues and unlock the full potential of this valuable research compound.
Understanding this compound Solubility: A Data-Driven Approach
The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative data from various suppliers to provide a clear comparison.
| Solvent | Concentration | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥40.9 mg/mL (~100 mM) | Sonication may be required for complete dissolution. | [2] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (122.27 mM) | Sonication is recommended. | |
| Ethanol | Soluble | Specific concentration data is limited. | |
| Water | Slightly soluble / Insoluble | Not recommended as a primary solvent. | [1] |
| Acetonitrile | Slightly soluble | Not recommended as a primary solvent. | [1] |
| Phosphate-Buffered Saline (PBS) | Insoluble | Direct dissolution is not feasible. |
Note: The hydrochloride salt form of this compound may exhibit slightly different solubility characteristics. Always refer to the manufacturer's product data sheet for the most accurate information.
Troubleshooting Common Solubility Issues
Researchers frequently encounter precipitation when diluting this compound stock solutions into aqueous buffers or cell culture media. This section provides a systematic approach to troubleshooting and preventing these issues.
FAQ 1: My this compound precipitated after I diluted my DMSO stock solution in my aqueous experimental buffer. What should I do?
This is a common issue arising from the poor aqueous solubility of this compound. Here are several strategies to address this:
-
Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that maintains this compound solubility and minimizes solvent-induced cellular toxicity. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
-
Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. For example, first dilute your high-concentration DMSO stock into a smaller volume of serum-free medium or PBS, vortexing gently between each step, before adding it to the final culture volume.
-
Increase the Volume of the Intermediate Dilution: When making an intermediate dilution, use a larger volume of the aqueous buffer. This can help to better disperse the compound and prevent localized high concentrations that are prone to precipitation.
-
Gentle Mixing: After adding the this compound solution to your final aqueous buffer, mix gently by inverting the tube or pipetting up and down slowly. Vigorous vortexing can sometimes promote aggregation and precipitation of hydrophobic compounds.
-
Consider Additives: For in vitro biochemical assays, the inclusion of a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01% to 0.1%) in the final buffer can help to maintain the solubility of hydrophobic compounds. However, be mindful of potential interference with your specific assay.
FAQ 2: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
Directly dissolving this compound in PBS or other aqueous buffers is not recommended due to its very low water solubility.[1] A high-concentration stock solution should always be prepared in an organic solvent like DMSO.
FAQ 3: What is the best way to store my this compound stock solution?
For long-term stability, store this compound as a solid at -20°C. Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store the DMSO stock solutions at -20°C or -80°C.
Experimental Protocols: A Step-by-Step Guide
To ensure reproducible results, it is critical to follow a standardized protocol for preparing and using this compound in your experiments.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is approximately 372.46 g/mol (this may vary slightly for the hydrochloride salt). To prepare a 10 mM solution, you will need to dissolve 3.725 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound solid in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution until the solid is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot into single-use tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for a Cell-Based Assay
-
Objective: To treat cells with a final concentration of 10 µM this compound in a final volume of 2 mL of cell culture medium, with a final DMSO concentration of 0.1%.
-
Materials: 10 mM this compound in DMSO stock solution, sterile serum-free cell culture medium, sterile microcentrifuge tubes.
-
Procedure: a. Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting 2 µL of the 10 mM stock solution into 198 µL of serum-free cell culture medium. Pipette up and down gently to mix. b. Final Dilution: Add 20 µL of the 100 µM intermediate solution to 1980 µL of your complete cell culture medium (containing serum, if applicable) in the cell culture plate. This will give you a final this compound concentration of 1 µM. Correction: To achieve a final concentration of 10 µM, you would add 2 µL of the 10 mM stock directly to 1998 µL of media for a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%. Alternatively, for a larger volume, add 20 µL of the 10 mM stock to 19.98 mL of media. For a smaller volume where direct dilution is difficult, a serial dilution is recommended. For example, make a 1 mM intermediate stock by adding 10 µL of 10 mM stock to 90 µL of DMSO. Then add 2 µL of the 1 mM stock to 198 µL of media for a final concentration of 10 µM and a final DMSO concentration of 1%. Adjust as necessary to keep the final DMSO concentration as low as possible. c. Gently swirl the plate to ensure even distribution of the compound. d. Incubate the cells for the desired time period.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate a typical troubleshooting workflow for solubility issues and the established signaling pathway of p97 ATPase.
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Caption: The role of p97 ATPase in the ERAD pathway and the inhibitory action of this compound.
References
how to dissolve ML241 for cell culture
This technical support guide provides detailed protocols and troubleshooting advice for dissolving and using ML241 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a stock solution of this compound for cell culture applications is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: While DMSO is a versatile solvent for dissolving many compounds for cell culture, it can exhibit toxicity at higher concentrations.[3][4] It is a good practice to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxic effects. However, the tolerance to DMSO can be cell line-specific, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q3: My this compound solution appears to have precipitated after being added to the cell culture medium. What should I do?
A3: Precipitation of a compound upon dilution in an aqueous medium is a common issue, particularly for hydrophobic compounds. Please refer to the troubleshooting section below for detailed guidance on how to address this issue.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | - Increase the volume of DMSO incrementally. - Gently warm the solution at 37°C for 5-10 minutes. - Vortex the solution for 30-60 seconds. |
| Precipitation occurs immediately upon adding the this compound stock solution to the cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the this compound stock solution dropwise to the medium while gently swirling the flask or plate. - Reduce the final concentration of this compound in your experiment. - Increase the final volume of the cell culture medium to further dilute the compound. |
| Cells show signs of stress or death after treatment with this compound. | The final DMSO concentration is too high, or the this compound concentration is cytotoxic. | - Ensure the final DMSO concentration is at a non-toxic level for your cells (typically ≤ 0.5%). - Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line. - Include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Inconsistent experimental results. | Improper storage of the this compound stock solution. | - Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect the stock solution from light. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a step-by-step guide for dissolving this compound to create a concentrated stock solution.
Materials:
-
This compound powder (Molecular Weight: 372.46 g/mol )
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required amount of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 372.46 g/mol * 1000 mg/g = 3.72 mg
-
-
Weigh out 3.72 mg of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
-
Ensure complete dissolution:
-
Vortex the solution for 1-2 minutes.
-
If necessary, gently warm the tube at 37°C for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure that no solid particles are present.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Workflow for Preparing this compound for Cell Culture
Caption: Workflow for preparing this compound stock and working solutions for cell culture experiments.
Signaling Pathway
While the primary mechanism of this compound is the inhibition of p97 ATPase, a detailed signaling pathway diagram would be highly complex and beyond the scope of a general technical support document. The key takeaway for experimental purposes is that this compound targets a crucial component of the cellular protein quality control system.
Caption: Simplified diagram of this compound's mechanism of action through p97 ATPase inhibition.
References
ML241 Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability of the VCP/p97 inhibitor, ML241, in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is readily soluble in DMSO.[1][2][3]
Q2: How should I store this compound?
A2: this compound should be stored as a lyophilized powder at -20°C, where it is stable for up to 24 months. Once reconstituted in DMSO, the solution should be stored at -20°C and is recommended for use within one to four months to prevent loss of potency, with some suppliers suggesting storage at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is only slightly soluble in water.[5] Due to its limited aqueous solubility, it is not recommended to store this compound in aqueous buffers for extended periods. For experiments in aqueous media, it is best to prepare fresh dilutions from a DMSO stock solution immediately before use. Prolonged storage in aqueous solutions may lead to hydrolysis and precipitation.
Q4: Can I dissolve and store this compound in ethanol?
Q5: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A5: If precipitation is observed in your DMSO stock solution, it may be due to the concentration exceeding its solubility at the storage temperature or absorption of moisture, as DMSO is hygroscopic.[1] You can try to redissolve the compound by gently warming the solution and using sonication.[1][3] To prevent this, ensure you are using a high-purity, anhydrous grade of DMSO and that the storage container is sealed tightly.
This compound Stability Data Summary
| Solvent | Recommended Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C | 24 months | Desiccate to protect from moisture. |
| DMSO | -20°C | 1-4 months[1] | Aliquot to avoid freeze-thaw cycles.[1] Use of a fresh, high-purity solvent is recommended. |
| DMSO | -80°C | 6 months[1] | Provides longer-term stability compared to -20°C storage. |
| Aqueous Buffers | Not Recommended for Storage | Prepare Fresh | This compound is slightly soluble in water; risk of hydrolysis and precipitation.[5] |
| Ethanol | Not Recommended for Storage | Prepare Fresh | Lack of stability data; prepare fresh dilutions for immediate use. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Test Solvent
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a specific solvent over time.
1. Materials:
- This compound (lyophilized powder)
- High-purity solvent for testing (e.g., ethanol, phosphate-buffered saline)
- DMSO (anhydrous, high-purity)
- HPLC system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
- Volumetric flasks and pipettes
- Autosampler vials
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
- Prepare Test Solutions: Dilute the DMSO stock solution with the test solvent to a final working concentration (e.g., 100 µM). Prepare a sufficient volume for all time points.
- Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system. This will serve as the baseline (100% initial concentration).
- Storage: Store the remaining test solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C). Protect from light if assessing photostability.
- Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored test solution and analyze it by HPLC under the same conditions as the initial analysis.
- Data Analysis:
- Identify the peak corresponding to this compound in the chromatograms.
- Measure the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Monitor for the appearance of new peaks, which may indicate degradation products.
7. Interpretation of Results: A decrease in the peak area of this compound over time indicates degradation. The rate of degradation can be determined to establish the stability of this compound in the tested solvent under the specified storage conditions.
Signaling Pathway and Troubleshooting Workflow
This compound is an inhibitor of the ATPase VCP (also known as p97), which plays a crucial role in protein homeostasis and is involved in various cellular signaling pathways, including the MAPK/ERK pathway.[6][7]
Caption: this compound inhibits VCP/p97, impacting the MAPK/ERK signaling pathway.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound hydrochloride | p97 | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing ML241 Precipitation in Media
Welcome to the technical support center for ML241. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the precipitation of this compound in experimental media.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation of this compound during your experiments can be a significant hurdle. This guide provides a systematic approach to identify the cause and resolve the issue.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process to troubleshoot this compound precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps
1. Review Stock Solution Preparation
An improperly prepared stock solution is a frequent cause of precipitation.
-
Question: Was the this compound completely dissolved in the stock solution?
-
Action: Visually inspect your stock solution for any particulate matter. If you are unsure, try gently warming the solution to 37°C and vortexing or sonicating to ensure complete dissolution.[1]
-
Question: Was the correct solvent used?
-
Action: this compound is soluble in DMSO.[2][3] Ensure you are using a high-quality, anhydrous grade of DMSO.[4]
-
Question: Is the stock solution concentration appropriate?
-
Action: High-concentration stock solutions are more prone to precipitation upon dilution. Consider preparing a stock solution within the recommended solubility limits.
2. Check the Dilution Method
The way you dilute your stock solution into the aqueous media is critical.
-
Question: Are you diluting the DMSO stock directly into a large volume of aqueous media?
-
Action: This can cause the compound to "crash out" of solution. Instead, try a serial dilution. First, dilute the stock into a smaller volume of media with vigorous mixing, then add this intermediate dilution to your final volume.[5]
-
Question: Is the final concentration of DMSO in your media too low?
-
Action: While high concentrations of DMSO can be toxic to cells, a very low final concentration might not be sufficient to keep a hydrophobic compound like this compound in solution. The final DMSO concentration should typically be below 0.5% to avoid cell toxicity.[6]
3. Assess Final Concentration and Media Conditions
The final concentration of this compound and the composition of your media can impact solubility.
-
Question: Is the final concentration of this compound in your media exceeding its solubility limit in an aqueous environment?
-
Action: this compound is only slightly soluble in water.[2] Review the literature for typical working concentrations. You may need to perform a solubility test in your specific media to determine the practical working range.
-
Question: Does your media contain components that could be interacting with this compound?
-
Action: Salts in buffers can sometimes decrease the solubility of small molecules.[5] If you are using a custom buffer or media, consider if any components could be contributing to the precipitation.
4. Attempt to Re-dissolve the Precipitate
If precipitation has already occurred in your final media, you may be able to salvage the solution.
-
Action: Gently warm the media to 37°C and mix by vortexing or sonicating for a few minutes.[1] This can often help to redissolve small molecule precipitates.
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortexer
-
Sonicator (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Prepare Stock Solution (e.g., 10 mM in DMSO):
-
Allow the this compound vial to come to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (see table below).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or warm it briefly at 37°C with intermittent vortexing.[1][7]
-
Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
-
Prepare Working Solution in Media:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first dilute the stock 1:10 in your media (to 1 mM), vortex well, and then perform a final 1:100 dilution into the bulk of your media.
-
Add the this compound solution dropwise to the media while gently mixing.[8]
-
Ensure the final concentration of DMSO is at a non-toxic level for your cells (typically <0.5%).[6]
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| DMSO | ≥40.9 mg/mL | [9] |
| DMSO | ≥34 mg/mL (~83.15 mM) | [4] |
| DMSO | 50 mg/mL (~122.27 mM) | [7] |
| Water | Slightly soluble | [2] |
| Acetonitrile | Slightly soluble | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound? A: The recommended solvent for preparing stock solutions of this compound is DMSO, in which it is highly soluble.[2][3][4][7][9]
Q2: My this compound precipitated when I added it to my cell culture media. What should I do? A: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. You can try to redissolve the precipitate by gently warming the solution to 37°C and vortexing or sonicating it.[1] For future experiments, use a serial dilution method as described in the protocol above.
Q3: What is the maximum concentration of DMSO I can use in my cell culture? A: To avoid cytotoxicity, the final concentration of DMSO in your cell culture media should generally be kept below 0.5%.[6] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess the effect of DMSO on your specific cells.
Q4: How should I store my this compound stock solution? A: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C.[2][4][7][9] It is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can affect the stability and solubility of the compound.[6]
Q5: Can I dissolve this compound directly in water or PBS? A: this compound is only slightly soluble in water, so it is not recommended to dissolve it directly in aqueous solutions like water or PBS.[2] A stock solution in DMSO should be prepared first.
Q6: Why is it important to use anhydrous DMSO? A: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water in the DMSO can significantly reduce the solubility of hydrophobic compounds.[4] Using a fresh, high-quality, anhydrous grade of DMSO is crucial for preparing a stable stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 1346528-06-0 | Sun-shinechem [sun-shinechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. captivatebio.com [captivatebio.com]
- 7. This compound hydrochloride | p97 | TargetMol [targetmol.com]
- 8. lifetein.com [lifetein.com]
- 9. raybiotech.com [raybiotech.com]
ML241 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of ML241 in cellular assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the Valosin-containing protein (VCP), also known as p97, which is an AAA (ATPase Associated with diverse cellular Activities) ATPase.[1] It plays a crucial role in various cellular processes, including protein degradation through the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and autophagosome maturation.[1]
Q2: Is this compound considered a "selective" inhibitor?
Q3: Are there any known off-target effects for p97 inhibitors similar to this compound?
Yes, a structurally related p97 inhibitor, CB-5083, which advanced to clinical trials, was found to have a significant off-target effect on phosphodiesterase-6 (PDE6).[2][3] This off-target activity was responsible for visual impairment observed in patients.[2][3][4] While this has not been explicitly reported for this compound, it highlights a potential off-target liability for this class of compounds that researchers should be aware of.
Q4: What are the expected on-target effects of this compound in a cellular assay?
Inhibition of p97 by this compound is expected to disrupt cellular protein homeostasis. This can lead to:
-
Accumulation of poly-ubiquitinated proteins.
-
Induction of the Unfolded Protein Response (UPR) due to impaired ERAD.[4]
-
Activation of apoptosis.[4]
-
Alterations in autophagy.
Troubleshooting Guide
This section addresses specific issues that may arise during cellular assays with this compound and provides a systematic approach to troubleshooting.
Issue 1: Higher than expected cytotoxicity or unexpected cell death.
-
Question: My cells are dying at concentrations where I expect to see a specific phenotype, not just cell death. What could be the cause?
-
Answer:
-
On-Target Toxicity: Inhibition of p97, a protein essential for cellular homeostasis, can be inherently toxic to some cell lines, even at concentrations that inhibit p97's enzymatic activity.
-
Potential Off-Target Effects: As with any small molecule, off-target effects could be contributing to cytotoxicity. A structurally related compound, CB-5083, has a known off-target effect on PDE6.[2][3] While not confirmed for this compound, other unforeseen off-targets could be at play.
-
Experimental Conditions: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance of your cell line. Also, confirm the stability of this compound in your culture medium over the time course of your experiment.
-
Issue 2: Inconsistent or unexpected signaling pathway activation/inhibition.
-
Answer:
-
Pathway Crosstalk: The cellular stress induced by p97 inhibition (e.g., ER stress, accumulation of misfolded proteins) can trigger a cascade of downstream signaling events. For example, the UPR can activate pathways like JNK and PERK signaling.
-
Off-Target Kinase Inhibition: Although reported to have low activity against a kinase panel, it's possible this compound inhibits a specific kinase in your cellular context that is critical for the pathway you are studying.
-
Investigative Steps:
-
Perform a Western blot analysis for key markers of cellular stress (e.g., CHOP, BiP, phosphorylated eIF2α).
-
Consider performing a targeted kinase inhibitor screen or a broader proteomic analysis to identify unexpected changes in protein phosphorylation or expression.
-
-
Issue 3: Results are not reproducible between experiments.
-
Question: I am getting variable results with this compound even when I use the same conditions. What should I check?
-
Answer:
-
Compound Stability and Handling: Ensure that your stock solution of this compound is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cellular State: The metabolic state and passage number of your cells can influence their response to p97 inhibition. Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before treatment.
-
Assay Conditions: Small variations in cell density, incubation time, or reagent concentrations can lead to significant differences in outcomes. Maintain strict consistency in your experimental protocols.
-
Quantitative Data Summary
| Compound | Target | IC50 | Cell-Based Assay | GI50 (72h) | Notes |
| This compound | p97 ATPase | ~100 nM | UbG76V-GFP stabilization | 12-13 µM (SW403, HCT15) | Potent p97 inhibitor. |
| ML240 | p97 ATPase | ~100 nM | Analog of this compound. | ||
| CB-5083 | p97 ATPase | Structurally related p97 inhibitor. | |||
| CB-5083 | PDE6 | ~80 nM (inhibition constant) | ex vivo ERG | Known off-target of a related compound.[2][3] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound is engaging with its target, p97, in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment: Treat your cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble p97 protein by Western blot using a p97-specific antibody. An increase in the amount of soluble p97 at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
2. Kinase Profiling for Off-Target Selectivity
This protocol outlines a general approach to screen this compound against a panel of kinases to identify potential off-target interactions. This is typically performed as a fee-for-service by specialized companies.
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: The screening service will typically use an in vitro activity assay (e.g., radiometric, fluorescence-based) for a large panel of recombinant kinases (e.g., >400 kinases).
-
Screening: this compound is usually tested at a fixed concentration (e.g., 1 or 10 µM) against the kinase panel.
-
Data Analysis: The percentage of inhibition for each kinase is determined. For significant "hits" (e.g., >50% inhibition), a follow-up dose-response curve is generated to determine the IC50 value.
-
Interpretation: The results will provide a selectivity profile of this compound against the tested kinases, allowing for the identification of potential off-targets.
3. Phenotypic Screening for Unbiased Off-Target Discovery
Phenotypic screening can uncover unexpected cellular effects of this compound without a preconceived hypothesis about its off-targets.
-
Assay Development: Choose a high-content imaging platform and a cell line relevant to your research. Develop a multi-parametric assay that measures various cellular features, such as cell morphology, nuclear size, mitochondrial membrane potential, and the intensity and localization of various fluorescently labeled proteins.
-
Compound Treatment: Treat the cells with this compound at multiple concentrations. Include a vehicle control and positive and negative control compounds.
-
Imaging and Analysis: Acquire images using a high-content imager and use image analysis software to quantify the various cellular parameters.
-
Hit Identification: Compare the phenotypic profile of this compound-treated cells to the controls. Significant deviations from the vehicle control that are not explained by the known on-target effects of p97 inhibition may indicate off-target activity.
-
Target Deconvolution: If a novel phenotype is observed, further experiments (e.g., affinity chromatography, proteomics) would be needed to identify the responsible off-target protein.
Visualizations
Caption: The role of p97/VCP in cellular protein homeostasis and its inhibition by this compound.
Caption: A general experimental workflow to investigate potential off-target effects of this compound.
Caption: A decision tree for troubleshooting unexpected experimental outcomes with this compound.
References
troubleshooting inconsistent results with ML241
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ML241, a potent and selective p97 ATPase inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets the p97 ATPase.[1][2] It functions as an ATP-competitive inhibitor, specifically targeting the D2 ATPase domain of the p97 complex.[2] By inhibiting p97's ATPase activity, this compound disrupts various cellular processes that are dependent on p97's function in protein homeostasis, such as the endoplasmic-reticulum-associated degradation (ERAD) pathway.[3]
Q2: What is the difference between this compound and ML240?
This compound and ML240 are structurally related p97 inhibitors with similar biochemical potencies (IC50 of ~100 nM).[3] However, they exhibit different effects in cell-based assays. ML240 is a potent inducer of apoptosis and shows strong anti-proliferative activity against various cancer cell lines.[3][4] In contrast, this compound is significantly less effective at inducing apoptosis and inhibiting cell growth.[4] This difference is crucial to consider when designing experiments and interpreting results.
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro assays, this compound hydrochloride is often dissolved in DMSO to create a stock solution.[2] It is recommended to store the powder at -20°C for long-term stability (up to 3 years) and the solvent stock at -80°C for up to one year.[2]
Q4: Has this compound been observed to have off-target effects?
This compound has been shown to have low off-target activity when screened against a panel of protein kinases.[3] However, as with any small molecule inhibitor, it is good practice to include appropriate controls in your experiments to monitor for potential off-target effects, especially when using higher concentrations.
Troubleshooting Inconsistent Results with this compound
Encountering variability in experimental outcomes is a common challenge. This guide addresses potential sources of inconsistency when working with this compound.
Q1: I am observing significant variability in the potency (IC50) of this compound between different experiments. What could be the cause?
Several factors can contribute to shifts in this compound potency:
-
Cell Line Specificity: The cellular context, including the expression levels of p97 and its various cofactors, can influence the apparent potency of this compound. For instance, the p97 cofactor p47 has been shown to decrease the potency of this compound by up to 50-fold in in-vitro assays.[5]
-
Cell Health and Passage Number: The health and passage number of your cells can impact their response to treatment. Using cells at a consistent and low passage number is recommended to ensure reproducibility.
-
Compound Stability and Handling: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to aliquot stock solutions upon receipt.
-
Assay Conditions: Variations in cell density, incubation time, and serum concentration in the culture media can all affect the observed IC50 value.
Q2: My results with this compound are not consistent with published data. What should I check?
-
Compound Identity and Purity: Verify the identity and purity of your this compound sample. If possible, obtain a certificate of analysis from the supplier.
-
Experimental Protocol: Carefully compare your experimental protocol with the published methodology. Pay close attention to details such as the specific cell line used, seeding density, treatment duration, and the endpoint being measured.
-
ML240 vs. This compound: As mentioned in the FAQs, ML240 and this compound have distinct cellular activities.[3][4] Ensure you are using the correct compound for your intended experiment.
Q3: I am seeing little to no effect of this compound in my cell-based assay, even at high concentrations. What could be wrong?
-
Solubility Issues: this compound, being a quinazoline-based compound, may have limited solubility in aqueous solutions.[6] Ensure that your final concentration of DMSO in the culture medium is kept low (typically <0.5%) to avoid precipitation. Sonication may be recommended to aid dissolution.[2]
-
Cellular Resistance: Some cell lines may be inherently resistant to p97 inhibition. This could be due to a variety of factors, including altered drug efflux or compensatory cellular pathways.
-
Incorrect Assay Endpoint: The chosen assay may not be sensitive to the effects of p97 inhibition by this compound. For example, while this compound inhibits p97's ATPase activity, it is a weak inducer of apoptosis.[4] An assay measuring the accumulation of an ERAD substrate might be a more direct readout of this compound activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Conditions | Reference |
| Biochemical IC50 | ~100 nM | In vitro p97 ATPase assay | [3] |
| Mechanism of Inhibition | ATP-competitive | In vitro p97 ATPase assay | [2] |
| Target Specificity | D2 domain of p97 | In vitro p97 ATPase assay | [2] |
| Cellular Potency (ERAD) | IC50 ~3.5 µM | UbG76V-GFP stabilization | [1] |
| Cytotoxicity (HCT15) | GI50 ~53 µM (24h), ~13 µM (72h) | Cell viability assay | [1] |
| Cytotoxicity (SW403) | GI50 ~33 µM (24h), ~12 µM (72h) | Cell viability assay | [1] |
Detailed Experimental Protocol: Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines using an MTT assay.
Materials:
-
This compound hydrochloride
-
DMSO (cell culture grade)
-
Adherent cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Role of p97 in ER-associated degradation and inhibition by this compound.
Caption: Experimental workflow for a cell viability assay with this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vigo-avocats.com [vigo-avocats.com]
- 6. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ML241 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for experiments involving the p97 inhibitor, ML241, with a focus on its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97 (also known as Valosin-Containing Protein, VCP). It functions by competitively inhibiting the D2 ATPase domain of p97. The inhibition of p97's ATPase activity disrupts its role in protein homeostasis, particularly in the Endoplasmic-Reticulum-Associated Degradation (ERAD) pathway. This leads to an accumulation of misfolded and ubiquitinated proteins, inducing cellular stress and potentially apoptosis.
Q2: Is there quantitative data available for the cytotoxicity of this compound in non-cancerous cell lines?
Currently, there is a notable lack of publicly available, quantitative cytotoxicity data (e.g., IC50 values) for this compound in a wide range of non-cancerous cell lines. While its analog, ML240, has been reported to have a comparatively lower activity in normal cells, specific values for this compound are not readily found in scientific literature. Research has primarily focused on its anti-cancer properties.
Q3: Why are cancer cells generally more sensitive to p97 inhibitors like this compound compared to normal cells?
The heightened sensitivity of cancer cells to p97 inhibition is attributed to several factors:
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Increased Proteotoxic Stress: Cancer cells often have higher rates of protein synthesis and a greater load of misfolded proteins due to rapid proliferation and aneuploidy. This makes them more reliant on protein quality control pathways like ERAD, where p97 plays a crucial role.
-
Dependency on Protein Homeostasis: The disruption of p97 function leads to an accumulation of undegraded proteins, triggering the Unfolded Protein Response (UPR) and causing proteotoxic cell death, to which cancer cells are more vulnerable.[1]
-
Upregulation of p97: Many cancer types show an upregulation of p97, making it a viable therapeutic target.[1]
While general inhibitors of p97 are likely to have some toxic effects on normal cells, a therapeutic window may exist due to the differential dependency between cancerous and non-cancerous cells.[2]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause 1: Compound Solubility.
-
Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitated compound can lead to inconsistent concentrations in your wells. Perform a visual inspection of your stock and working solutions.
-
-
Possible Cause 2: Cell Seeding Density.
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Inconsistent cell numbers can lead to variability in metabolic activity, affecting assay readouts.
-
-
Possible Cause 3: Inconsistent Incubation Times.
-
Solution: Adhere strictly to the planned incubation times for both drug treatment and assay development.
-
Issue 2: No significant cytotoxicity observed in a cancer cell line at expected concentrations.
-
Possible Cause 1: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to p97 inhibitors. Consider using a positive control compound known to be effective in your chosen cell line to validate the assay. You could also try a different cancer cell line known to be sensitive to p97 inhibition.
-
-
Possible Cause 2: Assay Sensitivity.
-
Solution: The chosen cytotoxicity assay may not be sensitive enough. Consider trying an alternative method. For example, if you are using a metabolic assay like MTT, you could try a membrane integrity assay like a lactate dehydrogenase (LDH) release assay.
-
Issue 3: Unexpected cytotoxicity in control (vehicle-treated) non-cancerous cells.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle-only control to assess the impact of the solvent on cell viability.
-
-
Possible Cause 2: Cell Culture Conditions.
-
Solution: Suboptimal cell culture conditions (e.g., contamination, improper pH, nutrient depletion) can stress the cells and make them more susceptible to any treatment. Ensure proper aseptic technique and optimal culture conditions.
-
Quantitative Data on this compound Cytotoxicity
| Cell Line | Cancer Type | Incubation Time | GI50 (µM) |
| HCT15 | Colon Cancer | 24 hours | 53 |
| SW403 | Colon Cancer | 24 hours | 33 |
| HCT15 | Colon Cancer | 72 hours | 13 |
| SW403 | Colon Cancer | 72 hours | 12 |
Note: This data is for cancerous cell lines and is provided for illustrative purposes. Researchers should determine the IC50 of this compound in their specific non-cancerous cell line of interest empirically.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT/MTS Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound using common tetrazolium reduction assays.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (example using MTT):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-only control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: p97 ATPase Activity Assay
This protocol outlines a general method to measure the enzymatic inhibition of p97 by this compound.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM KCl, 20 mM MgCl2, 1 mM DTT).
-
Prepare a solution of purified p97 protein in the assay buffer.
-
Prepare a solution of ATP.
-
-
Inhibition Assay:
-
In a 96-well plate, add the p97 protein solution.
-
Add different concentrations of this compound or a vehicle control to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of ATPase Activity:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay or a luminescence-based ATP detection kit (measuring remaining ATP).
-
-
Data Analysis:
-
Generate a standard curve with known concentrations of phosphate or ATP.
-
Calculate the percentage of p97 ATPase activity relative to the vehicle control.
-
Plot the percentage of activity against the log of the this compound concentration to determine the IC50 for enzymatic inhibition.
-
Visualizations
Caption: p97/VCP signaling pathway in ER-associated degradation (ERAD).
Caption: General workflow for assessing this compound cytotoxicity.
References
Technical Support Center: ML241-Induced Cellular Stress Responses
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ML241, a selective inhibitor of the AAA ATPase p97/VCP.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a selective, reversible, and ATP-competitive inhibitor of the p97 AAA ATPase.[1] It specifically targets the D2 ATPase domain of p97.[1] Its inhibitory action disrupts protein homeostasis, leading to cellular stress. |
| What cellular processes are affected by this compound? | By inhibiting p97, this compound disrupts several critical cellular processes, including endoplasmic reticulum-associated degradation (ERAD) of misfolded proteins, ubiquitin-dependent protein turnover, and Golgi membrane reassembly.[2][3] This leads to the accumulation of polyubiquitinated proteins and induces the Unfolded Protein Response (UPR).[1] |
| What is the Unfolded Protein Response (UPR)? | The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1][4] The UPR aims to restore protein homeostasis but can trigger apoptosis (programmed cell death) if the stress is prolonged or severe.[4][5] |
| How does this compound-induced stress lead to cell death? | The disruption of protein degradation pathways by this compound causes significant ER stress.[2] Prolonged activation of the UPR can initiate apoptosis through the activation of pro-apoptotic signaling molecules like CHOP and JNK, and ultimately, the activation of caspases.[4] |
| What is the difference between this compound and ML240? | Both ML240 and this compound are potent p97 inhibitors. However, ML240 is reported to be a more potent inducer of apoptosis and PARP cleavage, while this compound causes a greater accumulation of polyubiquitinated proteins.[1] Notably, ML240 also impacts autophagosome maturation, a pathway less affected by this compound, which may explain its reduced immediate cytotoxicity.[2] |
Troubleshooting Guide
Issue 1: High Cell Toxicity or Unexpected Apoptosis
Question: I'm observing excessive cell death at my intended concentration of this compound. What could be the cause and how can I mitigate it?
Answer:
Unexpectedly high cytotoxicity can stem from several factors. Different cell lines exhibit varying sensitivity to p97 inhibition. Secretory cells or cancer cells with high rates of protein synthesis may be particularly vulnerable to ER stress.[1]
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure your stock solution is at the correct concentration and has been stored properly. Prepare fresh dilutions for each experiment.
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This is crucial as sensitivity can vary significantly. Start with a broad range of concentrations to identify the optimal window for your desired effect.
-
Reduce Treatment Duration: ER stress and the UPR are activated rapidly upon p97 inhibition.[2] Shorter incubation times may be sufficient to observe the desired molecular effects without inducing widespread apoptosis.
-
Assess Apoptosis Markers: To confirm that cell death is apoptosis-mediated, perform assays for caspase-3/7 activation or PARP cleavage.[2][6] This helps to distinguish programmed cell death from necrosis.
Issue 2: Inconsistent or Non-Reproducible Results
Question: My experimental results with this compound are inconsistent between experiments. What are the common sources of variability?
Answer:
Inconsistency can arise from reagent stability, experimental setup, or biological variability. This compound, like many small molecules, can degrade over time or with improper storage.
Troubleshooting Steps:
-
Reagent Handling: Prepare fresh this compound working solutions from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including confluency, passage number, and media composition. Cellular stress responses can be highly sensitive to these variables.
-
Use Positive Controls: Include a known p97 inhibitor, such as DBeQ or ML240, as a positive control to ensure your experimental system is responsive.[2]
-
Verify p97 Inhibition: Directly measure the downstream consequences of p97 inhibition. The accumulation of polyubiquitinated proteins is a reliable marker.[1] Perform a Western blot using an anti-ubiquitin antibody to confirm target engagement.
Issue 3: Difficulty Confirming ER Stress Induction
Question: How can I definitively confirm that this compound is inducing ER stress and the Unfolded Protein Response (UPR) in my cells?
Answer:
The UPR involves three main signaling branches initiated by IRE1α, PERK, and ATF6.[1] Monitoring key markers in these pathways provides direct evidence of ER stress.
Troubleshooting Steps:
-
Monitor UPR Markers: Use Western blotting to detect the upregulation of key UPR proteins. Recommended markers include:
-
ATF4 and CHOP: These transcription factors are strongly induced upon ER stress and are indicative of the PERK pathway activation.[2]
-
BiP/GRP78: This ER-resident chaperone is a general marker of ER stress.
-
Spliced XBP1 (sXBP1): This is a specific marker for the activation of the IRE1α pathway.
-
-
Time-Course Experiment: The activation of UPR pathways occurs over time. Perform a time-course experiment (e.g., 2, 4, 8, 16 hours) to capture the peak expression of different markers. For instance, ATF4 accumulation can be observed within minutes to hours.[2]
-
Use a Negative Control: Compare this compound-treated cells to vehicle-treated (e.g., DMSO) control cells to ensure the observed effects are specific to the compound.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 Value | Notes |
| This compound | p97/VCP | ATPase Activity | ~110 nM | Selective for the D2 domain.[1] |
| ML240 | p97/VCP | ATPase Activity | ~100 nM | Also selective for the D2 domain.[1] |
| DBeQ | p97/VCP | ATPase Activity | ~500 nM | Inhibits both D1 and D2 domains.[1] |
| NMS-873 | p97/VCP | ATPase Activity | ~30 nM | Allosteric inhibitor, inhibits both D1 and D2.[1] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Key Experimental Protocols
Protocol 1: Western Blot for UPR Markers (e.g., ATF4, CHOP)
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load samples onto an SDS-PAGE gel, and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target (e.g., anti-ATF4, anti-CHOP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Caspase-3/7 Activity Assay
This protocol is adapted from commercially available kits like Caspase-Glo® 3/7.
-
Cell Plating: Seed cells in a 96-well white-walled plate suitable for luminescence readings.
-
Compound Treatment: Treat cells with a dose range of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine) for a predetermined time (e.g., 7-24 hours).[6]
-
Assay Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions.
-
Lysis and Signal Development: Add the prepared reagent directly to the cell culture wells. This reagent contains a luminogenic caspase-3/7 substrate in a buffer that promotes cell lysis.
-
Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours, protected from light.[6]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Signaling Pathway: this compound-Induced ER Stress
Caption: Mechanism of this compound-induced ER stress and apoptosis.
Experimental Workflow: Troubleshooting High Cytotoxicity
Caption: A logical workflow for troubleshooting high this compound cytotoxicity.
References
- 1. Targeting p97 to Disrupt Protein Homeostasis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study Reveals ML240 and this compound as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing Variability in ML241 Experiments: A Technical Support Center
For researchers and drug development professionals utilizing the MTH1 inhibitor, ML241, achieving reproducible and reliable experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in this compound experiments. By adhering to best practices in experimental design and execution, researchers can enhance the consistency and accuracy of their findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme. MTH1 is a nucleotide pool sanitizing enzyme that hydrolyzes oxidized dNTPs (e.g., 8-oxo-dGTP), preventing their incorporation into DNA. In cancer cells, which often exhibit high levels of reactive oxygen species (ROS), MTH1 plays a crucial role in preventing DNA damage and cell death. By inhibiting MTH1, this compound allows for the incorporation of oxidized nucleotides into the DNA of cancer cells, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Q2: What is the optimal solvent and storage condition for this compound?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q3: How does serum concentration in the culture medium affect this compound activity?
A3: The concentration of fetal bovine serum (FBS) or other serum components in the cell culture medium can significantly impact the apparent activity of this compound. Serum proteins can bind to small molecule inhibitors like this compound, reducing their effective free concentration available to interact with MTH1 in the cells. This can lead to an underestimation of the compound's potency. When comparing results across experiments or cell lines, it is critical to maintain a consistent serum concentration. If variability is a concern, consider reducing the serum concentration or using serum-free media for the duration of the drug treatment, if the cell line's health permits.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cell viability/cytotoxicity assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts. Seed cells in the central wells of the plate to avoid "edge effects." |
| Contamination (mycoplasma, bacteria, fungi). | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. | |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use calibrated pipettes for accurate liquid handling. | |
| Variation in incubation time. | Standardize the duration of this compound treatment across all experiments. | |
| Cell line heterogeneity. | Use low-passage number cells. If significant phenotypic drift is observed, obtain a fresh vial of the cell line from a reputable cell bank. | |
| Inconsistent Western blot results for MTH1 pathway proteins | Poor sample preparation. | Lyse cells on ice using a lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a reliable method (e.g., BCA assay) to ensure equal loading. |
| Antibody variability. | Use a validated antibody specific for the target protein. Titrate the antibody to determine the optimal concentration. | |
| Inefficient protein transfer. | Optimize the transfer conditions (voltage, time) for your specific gel and membrane type. Confirm transfer efficiency using Ponceau S staining. | |
| Unexpected or off-target effects | High this compound concentration. | Perform a dose-response experiment to determine the optimal concentration range for MTH1 inhibition without inducing significant off-target effects. |
| Cell line-specific responses. | Be aware that the cellular response to this compound can vary between different cancer cell lines due to their unique genetic and molecular backgrounds. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Validation & Comparative
Validating the Inhibitory Effect of ML241 on p97: A Comparative Guide
For researchers in oncology and neurodegenerative disease, targeting the AAA+ ATPase p97 (also known as VCP) has emerged as a promising therapeutic strategy. p97 plays a crucial role in protein homeostasis by mediating the extraction of ubiquitinated proteins from cellular complexes, thereby facilitating their degradation by the proteasome. Its inhibition can lead to the accumulation of misfolded proteins and ultimately, cell death. This guide provides a comparative analysis of ML241, a potent p97 inhibitor, alongside other well-characterized inhibitors, supported by experimental data and detailed protocols for validation.
Performance Comparison of p97 Inhibitors
This compound is a selective and potent inhibitor of p97 ATPase activity.[1][2][3] It acts as an ATP-competitive inhibitor, directly competing with ATP for binding to the D2 ATPase domain of p97.[4] This mechanism of action is shared with other inhibitors like ML240 and DBeQ. In contrast, inhibitors such as NMS-873 function through an allosteric mechanism, binding to a site distinct from the ATP-binding pocket.[5][6][7][8] The choice of inhibitor can have significant downstream consequences on cellular pathways. For instance, while both this compound and ML240 exhibit an IC50 of 100 nM for p97 ATPase inhibition, ML240 has been shown to rapidly induce apoptosis, a characteristic not observed with this compound.[9]
| Inhibitor | IC50 (p97 ATPase) | Mechanism of Action | Key Cellular Effects |
| This compound | 100 nM[1][2][3][9][10][11] | ATP-competitive | Impairs ER-associated degradation (ERAD)[3][9] |
| ML240 | 100 nM[9][10][11] | ATP-competitive | Impairs ERAD, rapidly induces apoptosis[9] |
| DBeQ | 1.5 µM[4][12] | ATP-competitive | Blocks ERAD and autophagosome maturation[13] |
| NMS-873 | 30 nM[5][6][7][8] | Allosteric | Induces unfolded protein response (UPR), modulates autophagy[5][7][8] |
| CB-5083 | 11 nM[14] | ATP-competitive (D2 domain) | Induces UPR, leads to loss of aggresomes |
Experimental Protocols
Validation of p97 inhibition requires robust and reproducible experimental methods. Below are detailed protocols for two key assays used to characterize the inhibitory effect of compounds like this compound.
In Vitro p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the ATPase activity of purified p97 by measuring the amount of ADP produced. The ADP-Glo™ assay is a luminescence-based method that is highly sensitive and suitable for high-throughput screening.[15][16][17][18]
Materials:
-
Purified recombinant p97 protein
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the p97 enzyme solution in assay buffer to the desired concentration.
-
Add 2.5 µL of the p97 solution to each well of the microplate.
-
Add 0.5 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Initiate the ATPase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km of p97 for ATP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based p97-Dependent Protein Degradation Assay (Ub(G76V)-GFP Reporter Assay)
This assay monitors the function of p97 in a cellular context by measuring the degradation of a reporter protein, Ub(G76V)-GFP, whose degradation is dependent on p97 activity. Inhibition of p97 leads to the accumulation of the fluorescent reporter.
Materials:
-
HeLa cells stably expressing the Ub(G76V)-GFP reporter construct
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Cycloheximide (CHX) solution
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed the HeLa-Ub(G76V)-GFP cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations (or DMSO as a vehicle control).
-
Simultaneously, add cycloheximide (CHX) to the media to inhibit new protein synthesis. This ensures that any increase in GFP signal is due to the inhibition of degradation.
-
Incubate the cells for a defined period (e.g., 4-6 hours).
-
Wash the cells with PBS.
-
Acquire images of the cells using a fluorescence microscope or a high-content imaging system, capturing the GFP fluorescence.
-
Quantify the mean fluorescence intensity per cell or the total fluorescence intensity per well using image analysis software.
-
Normalize the fluorescence intensity of the compound-treated wells to the DMSO-treated control wells to determine the fold-increase in GFP accumulation.
-
Plot the fold-increase in GFP signal against the compound concentration to determine the EC50 value.
Visualizing p97's Role and Inhibition
To better understand the context in which this compound and other inhibitors function, the following diagrams illustrate the p97 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: p97 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for p97 Inhibitor Validation.
References
- 1. adooq.com [adooq.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | inhibitor/agonist | CAS 1346528-06-0 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NMS 873 | p97 ATPase | Tocris Bioscience [tocris.com]
- 8. NMS 873 | Other ER Stress/UPR Inhibitors: R&D Systems [rndsystems.com]
- 9. Structure-activity relationship study reveals ML240 and this compound as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. invivochem.net [invivochem.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pnas.org [pnas.org]
- 14. CB-5083 | p97 inhibitor | Probechem Biochemicals [probechem.com]
- 15. ulab360.com [ulab360.com]
- 16. researchgate.net [researchgate.net]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 18. promega.com [promega.com]
A Comparative Guide to VCP/p97 Inhibitors: ML241 vs. NMS-873
In the landscape of targeted therapeutics, inhibitors of the AAA ATPase p97, also known as Valosin-Containing Protein (VCP), have emerged as promising agents for the treatment of cancer and other diseases. Among these, ML241 and NMS-873 are two potent and selective inhibitors that have garnered significant attention within the research community. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Performance Characteristics
| Feature | This compound | NMS-873 |
| Mechanism of Action | ATP-competitive inhibitor of p97 ATPase.[1][2] | Allosteric inhibitor of p97 ATPase.[3][4][5][6][7][8] |
| IC50 (p97 ATPase) | ~100 nM[1][9] | 30 nM[3][5][6][7][8] |
| Selectivity | Selective for p97 over a panel of protein kinases and CNS targets.[1] | Highly selective for p97 over other AAA ATPases, Hsp90, and a panel of 53 kinases (IC50s >10 μM).[3][7][8] |
| Cellular Effects | Impairs the Endoplasmic-Reticulum-Associated Degradation (ERAD) pathway[1][10][11], inhibits degradation of p97-dependent proteasome substrates[1][10][12], and may antagonize ERK 1/2 activation.[13] | Induces the Unfolded Protein Response (UPR)[3][8], interferes with autophagy[3][6][8], and promotes cancer cell death.[3][6][8] |
| Antiproliferative Activity | Broad antiproliferative activity against the NCI-60 panel of cancer cell lines.[1] | Potent antiproliferative activity in various hematological and solid tumor cell lines (IC50 range: 0.08 μM to 2 μM).[3][5][6] |
| Off-Target Effects | Low off-target activity reported.[1] | Can function as a dual inhibitor of mitochondrial Complex I and ATP synthase, affecting oxidative phosphorylation.[4] |
Delving Deeper: Mechanism of Action and Cellular Impact
This compound and NMS-873, while both targeting the p97 ATPase, do so through distinct mechanisms, leading to nuanced differences in their cellular consequences.
This compound acts as an ATP-competitive inhibitor, directly competing with ATP for binding to the ATPase domain of p97.[2] This inhibition disrupts the essential functions of p97 in protein homeostasis, most notably the ERAD pathway.[1][10][11] By hindering the degradation of misfolded proteins in the endoplasmic reticulum, this compound can induce cellular stress. Furthermore, it has been shown to prevent the degradation of specific p97-dependent substrates of the proteasome.[1][10][12] A recent study has also suggested a role for this compound in inhibiting rotavirus proliferation through the suppression of the MAPK signaling pathway by antagonizing ERK 1/2 activation.[13]
NMS-873 , in contrast, is an allosteric inhibitor.[3][4][5][6][7][8] It binds to a site on the p97 hexamer that is distinct from the ATP-binding pocket, inducing a conformational change that locks the enzyme in an ADP-bound state and thereby inhibits its catalytic cycle.[4] This mode of inhibition is highly specific to p97.[3][7][8] The cellular ramifications of NMS-873 treatment are profound, leading to the activation of the Unfolded Protein Response (UPR) as a consequence of ER stress.[3][8] It also disrupts the process of autophagy, a key cellular recycling pathway.[3][6][8] The culmination of these effects is the induction of apoptosis in cancer cells.[3][6][8] It is important to note that NMS-873 has been reported to have off-target effects on mitochondrial respiration, acting as a dual inhibitor of Complex I and ATP synthase.[4]
Visualizing the Pathways
To better understand the mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in key cellular signaling pathways.
References
- 1. Structure–Activity Relationship Study Reveals ML240 and this compound as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. NMS 873 | Other ER Stress/UPR Inhibitors: R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound | inhibitor/agonist | CAS 1346528-06-0 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 12. This compound hydrochloride | p97 | TargetMol [targetmol.com]
- 13. This compound Antagonizes ERK 1/2 Activation and Inhibits Rotavirus Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of ML241 for p97: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the p97 inhibitor ML241 against other widely used p97 inhibitors, namely CB-5083 and NMS-873. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their studies on the function and therapeutic targeting of the AAA+ ATPase p97 (also known as VCP).
Executive Summary
p97 is a critical regulator of protein homeostasis, involved in processes such as endoplasmic reticulum-associated degradation (ERAD), ubiquitin-dependent proteolysis, and autophagy. Its inhibition is a promising strategy for the treatment of cancer and other diseases. This compound is a potent, reversible, and ATP-competitive inhibitor of p97. This guide evaluates its specificity in the context of other well-characterized p97 inhibitors, providing available quantitative data, detailed experimental protocols for assessing specificity, and diagrams of relevant cellular pathways and experimental workflows.
Comparative Analysis of p97 Inhibitor Specificity
The following tables summarize the available quantitative data on the potency and selectivity of this compound and its key alternatives.
Table 1: Potency of p97 Inhibitors
| Compound | Target | IC50 (nM) | Mechanism of Action |
| This compound | p97 ATPase | 100 | ATP-competitive, D2 domain selective |
| ML240 | p97 ATPase | 110 | ATP-competitive, D2 domain selective |
| CB-5083 | p97 ATPase | 11 | ATP-competitive, D2 domain selective |
| NMS-873 | p97 ATPase | 30 | Allosteric |
Table 2: Selectivity Profile of p97 Inhibitors
| Compound | Selectivity Information | Off-Targets |
| This compound | Reported to have low off-target activity against a panel of protein kinases and central nervous system targets. Specific quantitative data from a broad kinase screen is not readily available in the public domain. | - |
| CB-5083 | Highly selective for p97. In a screen against 175 ATPases, no significant off-target inhibition was observed. In a panel of 173 kinases, only DNA-PK was inhibited with an IC50 of 500 nM.[1] | Phosphodiesterase-6 (PDE6) with an IC50 of 80 nM, which has been linked to visual disturbances in clinical trials.[2][3][4] |
| NMS-873 | Demonstrates potent selectivity for p97 over a panel of other AAA ATPases, Hsp90, and 53 additional kinases, with IC50 values >10 µM for these off-targets. | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the critical evaluation of inhibitor specificity.
p97 ATPase Activity Assay (Bioluminescence-based)
This assay measures the inhibition of p97's ATPase activity by quantifying the amount of ATP remaining in the reaction.
Principle: The assay utilizes a luciferase-based reagent that produces a luminescent signal proportional to the ATP concentration. Inhibition of p97 ATPase activity results in less ATP consumption and a higher luminescent signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM DTT.
-
p97 Enzyme: Recombinant human p97 diluted in assay buffer to the desired concentration (e.g., 5-10 nM).
-
ATP Solution: ATP diluted in assay buffer to the desired concentration (typically at or near the Km for p97, e.g., 500 µM).
-
Test Compounds: Serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound solution to the wells of a 384-well white, opaque plate.
-
Add 10 µL of the p97 enzyme solution to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the reaction for 60-90 minutes at 37°C.
-
Equilibrate the plate to room temperature.
-
Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO-treated controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular p97-Dependent Protein Degradation Assay (Ub-G76V-GFP Reporter)
This cell-based assay assesses the functional inhibition of p97 by monitoring the degradation of a specific p97-dependent reporter protein.
Principle: The Ub-G76V-GFP reporter consists of a non-cleavable ubiquitin moiety fused to Green Fluorescent Protein (GFP). This fusion protein is a substrate for the ubiquitin fusion degradation (UFD) pathway, which is dependent on p97 activity. Inhibition of p97 leads to the accumulation of the Ub-G76V-GFP reporter, resulting in an increased fluorescent signal.
Protocol:
-
Cell Line Generation:
-
Establish a stable cell line (e.g., HeLa or U2OS) expressing the Ub-G76V-GFP reporter construct.
-
-
Assay Procedure:
-
Plate the Ub-G76V-GFP reporter cells in a 96-well or 384-well clear-bottom black plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 6-24 hours). Include a positive control (e.g., a known p97 inhibitor) and a vehicle control (DMSO).
-
Wash the cells with PBS.
-
Measure the GFP fluorescence using a fluorescence plate reader or a high-content imaging system.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to cell viability (which can be assessed in a parallel assay using reagents like CellTiter-Glo® or by cell counting).
-
Calculate the fold-increase in GFP signal relative to the vehicle control.
-
Determine the EC50 values for the induction of GFP accumulation.
-
Visualizations
p97 in the ER-Associated Degradation (ERAD) Pathway
The following diagram illustrates the central role of p97 in the ERAD pathway, a major cellular quality control system.
Caption: Role of p97 in the ERAD pathway.
Experimental Workflow for Assessing p97 Inhibitor Specificity
This diagram outlines a typical workflow for characterizing the specificity of a novel p97 inhibitor.
Caption: Workflow for p97 inhibitor specificity assessment.
References
ML241: A Potent p97 Inhibitor with Limited Cross-Reactivity Data Against Other AAA ATPases
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ML241, a potent inhibitor of the AAA (ATPases Associated with diverse cellular activities) ATPase p97. This document summarizes its known selectivity, compares it with other relevant inhibitors, and provides detailed experimental protocols for assessing its activity and specificity.
This compound has emerged as a valuable chemical probe for studying the cellular functions of p97, a key player in protein homeostasis. Its utility, however, is intrinsically linked to its selectivity. While potent against its primary target, a comprehensive understanding of its cross-reactivity with other members of the functionally diverse AAA ATPase family is crucial for the precise interpretation of experimental results and for its potential therapeutic development.
Comparative Analysis of p97 Inhibitors
This compound is a reversible, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[1] It is often compared with other well-characterized p97 inhibitors, such as ML240, DBeQ, and the allosteric inhibitor NMS-873. While this compound and its analog ML240 exhibit similar in vitro potency against p97, they elicit distinct cellular phenotypes, with ML240 showing greater anti-proliferative activity.[2]
Currently, direct, quantitative data on the cross-reactivity of this compound against a broad panel of other AAA ATPases is not extensively available in the public domain. However, studies on the related compound, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ), provide a benchmark for the expected selectivity of this chemical scaffold. DBeQ was found to be at least 50-fold less potent against the AAA ATPase N-ethylmaleimide-sensitive factor (NSF) and the ATP-dependent chymotryptic activity of the 26S proteasome. This suggests that inhibitors of this class can achieve a significant degree of selectivity.
| Inhibitor | Target AAA ATPase | Mechanism of Action | IC50 (p97) | Selectivity Data |
| This compound | p97 (D2 Domain) | ATP-competitive | ~100 nM[2] | Not reported against a broad panel of AAA ATPases. No significant inhibition of ~170 kinases at 20 µM. |
| ML240 | p97 (D2 Domain) | ATP-competitive | ~100 nM[2] | Low off-target activity against a panel of protein kinases and CNS targets.[2] |
| DBeQ | p97 (D1 & D2 Domains) | ATP-competitive | <10 µM | >50-fold selective over NSF and 26S proteasome ATPase activity. |
| NMS-873 | p97 | Allosteric | ~30 nM | Inhibits both D1 and D2 domains of p97. |
| CB-5083 | p97 (D2 Domain) | ATP-competitive | 11 nM | Good selectivity over a panel of other ATPases and kinases. |
Experimental Protocols
Accurate assessment of inhibitor potency and selectivity is paramount. The following are detailed protocols for key experiments used to characterize this compound and other p97 inhibitors.
Biochemical Assay for p97 ATPase Activity
This assay quantifies the ATP hydrolysis activity of purified p97 in the presence of an inhibitor. A common method is a bioluminescence-based assay that measures the amount of ATP remaining after the enzymatic reaction.
Materials:
-
Purified recombinant human p97 protein
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, and 0.1% Triton X-100
-
ATP solution (e.g., 1 mM stock)
-
This compound or other test compounds dissolved in DMSO
-
ATP detection reagent (e.g., Promega ADP-Glo™ Kinase Assay)
-
384-well white, opaque plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add purified p97 enzyme to each well to a final concentration of 20 nM.
-
Initiate the reaction by adding ATP to a final concentration of 20 µM.
-
Incubate the plate at 37°C for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Ubiquitin-Proteasome System (UPS) Reporter Assay
This dual-reporter assay differentiates between p97-dependent and -independent protein degradation pathways within the cell.
Reporters:
-
p97-dependent: Ub(G76V)-GFP (a short-lived protein degraded via the ubiquitin fusion degradation pathway)
-
p97-independent: ODD-Luc (Oxygen-dependent degradation domain of HIF-1α fused to luciferase)
Procedure:
-
Seed HeLa cells stably co-expressing Ub(G76V)-GFP and ODD-Luc in a 96-well plate.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 4-8 hours).
-
Measure the GFP fluorescence intensity (for Ub(G76V)-GFP accumulation) using a fluorescence plate reader.
-
Lyse the cells and measure the luciferase activity (for ODD-Luc accumulation) using a luciferase assay system.
-
A selective p97 inhibitor will cause a dose-dependent increase in GFP fluorescence with minimal effect on luciferase activity.
Endoplasmic Reticulum-Associated Degradation (ERAD) Assay
This assay assesses the role of p97 in the degradation of misfolded proteins from the endoplasmic reticulum. A common reporter is the T-cell receptor alpha chain (TCRα) fused to GFP.
Procedure:
-
Transfect HEK293 cells with a plasmid encoding TCRα-GFP.
-
After 24-48 hours, treat the cells with cycloheximide (CHX) to inhibit new protein synthesis.
-
Simultaneously, treat the cells with different concentrations of this compound or a vehicle control (DMSO).
-
Collect cell lysates at various time points (e.g., 0, 2, 4, 6 hours) after treatment.
-
Analyze the levels of TCRα-GFP by Western blotting using an anti-GFP antibody.
-
Inhibition of p97 by this compound will lead to a delayed degradation of TCRα-GFP compared to the vehicle control.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the specificity of a p97 inhibitor like this compound.
Caption: Workflow for p97 inhibitor characterization.
References
Confirming On-Target Engagement of ML241 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methods to confirm the on-target engagement of ML241, a potent and selective inhibitor of the p97 ATPase, within a cellular context. We detail methodologies for both indirect, functional assays and direct, biophysical assays, presenting quantitative data for this compound and other relevant p97 inhibitors. This guide is intended to assist researchers in selecting and implementing the most appropriate techniques for their studies.
Introduction to this compound and its Target, p97
This compound is a small molecule inhibitor that targets the Valosin-Containing Protein (VCP), also known as p97, an AAA+ (ATPases Associated with diverse cellular Activities) ATPase.[1] p97 plays a crucial role in cellular protein homeostasis by unfolding and extracting ubiquitinated proteins from complexes or cellular structures, thereby facilitating their degradation by the proteasome.[2] Its function is integral to numerous cellular processes, including the endoplasmic reticulum-associated degradation (ERAD) pathway. Given its critical role in protein quality control, p97 has emerged as a promising therapeutic target in diseases such as cancer. This compound inhibits the ATPase activity of p97, leading to the disruption of these essential cellular processes.[1][3]
Methods for Confirming On-Target Engagement
Confirming that a small molecule interacts with its intended target within the complex environment of a cell is a critical step in drug discovery and chemical biology.[4] This section compares two distinct and widely used methods to validate the on-target engagement of this compound in cells: a downstream functional assay using a p97-dependent reporter and a direct biophysical assay, the Cellular Thermal Shift Assay (CETSA).
p97-Dependent Ubiquitin Fusion Degradation (UFD) Reporter Assay
This method provides indirect evidence of on-target engagement by measuring a downstream functional consequence of p97 inhibition. The assay utilizes a reporter protein, Ubiquitin-G76V-GFP (UbG76V-GFP), whose degradation is dependent on p97 activity.[5][6] Inhibition of p97 leads to the accumulation of this fluorescent reporter, which can be quantified.
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HEK293T) in appropriate media.
-
Transfect the cells with a plasmid encoding the UbG76V-GFP reporter protein. Stable cell lines expressing the reporter can also be generated for high-throughput applications.
-
-
Compound Treatment:
-
Plate the transfected cells in multi-well plates.
-
Treat the cells with varying concentrations of this compound or other p97 inhibitors (e.g., DBeQ, CB-5083) for a defined period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Data Acquisition:
-
Measure the GFP fluorescence intensity using a plate reader, fluorescence microscope, or flow cytometer.
-
Alternatively, lyse the cells and perform a western blot analysis using an anti-GFP antibody to visualize the accumulation of the reporter protein.
-
-
Data Analysis:
-
Normalize the GFP signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) or to a loading control in the case of a western blot.
-
Plot the normalized fluorescence intensity against the compound concentration to determine the EC50 value, which represents the concentration at which 50% of the maximal reporter accumulation is observed.
-
| Compound | Target | Reporter Assay EC50 (µM) | Reference |
| This compound | p97 | ~1-5 | [1] |
| DBeQ | p97 | >10 | [1] |
| CB-5083 | p97 | ~0.3 | [7] |
| NMS-873 | p97 | ~0.3 | |
| UPCDC-30245 | p97 | ~1-2 |
Note: The EC50 values can vary depending on the cell line, treatment time, and specific assay conditions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly demonstrates the physical interaction between a compound and its target protein in a cellular environment.[8][9][10] The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of a small molecule like this compound to p97 increases its stability, leading to a higher melting temperature.
-
Cell Culture and Treatment:
-
Culture cells of interest to a high density.
-
Treat the cells with this compound or other inhibitors at a specific concentration (e.g., 10 µM) for a set time (e.g., 1 hour). Include a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Quantification:
-
Analyze the soluble protein fraction by western blot using an antibody specific for p97.
-
Quantify the band intensities for p97 at each temperature for both the treated and control samples.
-
-
Data Analysis:
-
Plot the percentage of soluble p97 relative to the non-heated control against the temperature for both treated and untreated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. The magnitude of the shift can be used to rank the potency of different inhibitors.
-
For determining a cellular EC50, an isothermal dose-response experiment can be performed where cells are treated with a range of compound concentrations and heated at a single, optimized temperature.
-
| Compound | Target | Thermal Shift (°C) at 10 µM | Cellular EC50 (µM) | Reference |
| This compound | p97 | Significant stabilization | ~2-10 | |
| CB-5083 | p97 | Significant stabilization | ~0.5-2 | |
| NMS-873 | p97 | Significant stabilization | ~0.1-1 |
Note: The extent of thermal shift and cellular EC50 values are dependent on the cell type, compound concentration, and heating conditions.
Visualization of Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: p97 Signaling in the Ubiquitin-Proteasome System.
Caption: Experimental Workflow for Confirming this compound On-Target Engagement.
Conclusion
Both the p97-dependent reporter assay and the Cellular Thermal Shift Assay are valuable methods for confirming the on-target engagement of this compound in a cellular context. The reporter assay provides a functional readout of p97 inhibition, while CETSA offers direct biophysical evidence of target binding. For a comprehensive validation of on-target activity, it is recommended to employ both an indirect functional assay and a direct binding assay. The data presented in this guide, along with the detailed protocols, should serve as a valuable resource for researchers investigating the cellular mechanism of action of this compound and other p97 inhibitors.
References
- 1. Structural insights into the p97-Ufd1-Npl4 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reporter-Based Screens for the Ubiquitin/Proteasome System [frontiersin.org]
- 3. Structural Details of Ufd1 Binding to p97 and Their Functional Implications in ER-Associated Degradation | PLOS One [journals.plos.org]
- 4. google.com [google.com]
- 5. Early-onset impairment of the ubiquitin-proteasome system in dopaminergic neurons caused by α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detailed structural insights into the p97-Npl4-Ufd1 interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
Safety Operating Guide
Proper Disposal Procedures for ML241: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of ML241, a potent and selective p97 ATPase inhibitor.
This compound is a valuable tool in cell biology and cancer research, and understanding its characteristics is the first step toward its safe disposal.
Key Characteristics of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | 2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydro-N-(phenylmethyl)-4-quinazolinamine, monohydrochloride | --INVALID-LINK-- |
| CAS Number | 2070015-13-1 | --INVALID-LINK-- |
| Molecular Formula | C₂₃H₂₅ClN₄O | --INVALID-LINK-- |
| Molecular Weight | 408.92 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO. Slightly soluble in water and acetonitrile. | --INVALID-LINK-- |
| Storage | Store at -20°C in a dry place. | --INVALID-LINK-- |
Hazard Identification and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[1]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Spills: In the event of a spill, prevent the substance from entering drains.[1] Absorb the spill with inert material and collect it in a suitable, closed container for disposal.
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must comply with all local, regional, and national regulations for hazardous waste.
Unused or Expired this compound:
-
Do not dispose of solid this compound or its solutions down the drain or in regular trash.
-
Collect waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the chemical name "this compound hydrochloride".
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Contaminated Labware and Materials:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (such as ethanol or acetone) three times. The rinsate must be collected as hazardous waste.
-
Plasticware and Consumables: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a dedicated, labeled hazardous waste bag or container.
Aqueous and Solvent Solutions of this compound:
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the sink. Collect them in a labeled hazardous waste container.
-
Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a separate, compatible, and clearly labeled hazardous waste container for flammable liquids. Do not mix with other incompatible waste streams.
Experimental Protocol Waste Management
For researchers using this compound in experimental settings, a clear waste management plan should be in place before starting any procedure.
Example: Cell-Based Assay Waste Disposal
-
Culture Media: Media from cells treated with this compound should be considered hazardous. Aspirate the media and collect it in a leak-proof container for chemical waste disposal.
-
Cell Lysates: Lysates from this compound-treated cells should also be collected as hazardous chemical waste.
-
Washes: All washes (e.g., with PBS) of treated cells should be collected as hazardous waste.
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision tree for proper this compound waste segregation.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling ML241
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of ML241 hydrochloride, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound hydrochloride, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE and safety measures.
| Protective Equipment | Specifications and Recommendations |
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] |
| Respiratory Protection | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
| Body Protection | Appropriate protective clothing should be worn. |
| General Hygiene | Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Provide appropriate exhaust ventilation at places where dust is formed.[1] |
Operational and Disposal Plans
Proper operational and disposal procedures are critical to maintaining a safe laboratory environment.
Handling and Storage:
-
Precautions for safe handling: Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols and provide appropriate exhaust ventilation where dust is formed.[1]
-
Conditions for safe storage: Keep the container tightly closed in a dry and well-ventilated place.[1] The recommended storage temperature is -20°C.[1]
Disposal Plan:
-
Waste Disposal: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel the material.[1] Keep in suitable, closed containers for disposal.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1]
Accidental Release and First Aid Measures
In the event of accidental release or exposure, follow these first aid measures:
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
